4-Hydroxymidazolam
Descripción
metabolite of midazolam; structure given in first source
Propiedades
IUPAC Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O/c1-10-21-9-16-18(24)22-17(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)23(10)16/h2-9,18,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYISITHKPKHPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974870 | |
| Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59468-85-8 | |
| Record name | 4-Hydroxymidazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYMIDAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIW2RH792R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of 4-Hydroxymidazolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, metabolism, and analytical methodologies for the isolation and quantification of 4-Hydroxymidazolam, a minor but important metabolite of the short-acting benzodiazepine, Midazolam. This document details the metabolic pathway, experimental protocols for extraction and analysis, and summarizes key pharmacokinetic data. Visual diagrams are provided to illustrate the metabolic cascade and analytical workflows, offering a valuable resource for researchers in pharmacology, drug metabolism, and analytical chemistry.
Introduction
Midazolam is a widely used sedative and anesthetic agent, valued for its rapid onset and short duration of action. Its pharmacokinetic and pharmacodynamic profile is significantly influenced by its extensive metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) enzyme subfamily. While the major metabolite is 1'-hydroxymidazolam, the discovery and characterization of other metabolites are crucial for a complete understanding of Midazolam's disposition and potential drug-drug interactions.
One such metabolite is this compound. First identified in human plasma in the 1980s, it is considered a minor metabolite in terms of plasma concentration.[1][2] However, its formation is a direct indicator of CYP3A4/5 activity, making it a relevant analyte in drug metabolism studies.[3] This guide delves into the scientific journey of this compound, from its discovery to the modern analytical techniques used for its isolation and quantification.
Discovery and Metabolic Pathway
The initial identification of this compound in human plasma was achieved through gas chromatography with negative-ion chemical ionization mass spectroscopy.[1][2] This discovery elucidated a more complete metabolic profile of midazolam.
The biotransformation of Midazolam to this compound occurs in the liver and small intestine through an oxidation reaction. This process is catalyzed by the CYP3A4 and CYP3A5 enzymes. Following its formation, this compound undergoes further phase II metabolism via glucuronidation, a process primarily mediated by the UDP-glucuronosyltransferase 1A4 (UGT1A4) enzyme. This conjugation reaction increases the water solubility of the metabolite, facilitating its excretion in urine.
The metabolic pathway is depicted in the following diagram:
Isolation and Quantification: Experimental Protocols
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and drug metabolism studies. Due to its relatively low concentrations, sensitive and specific analytical methods are required. The following sections detail established protocols for the isolation and analysis of this compound from human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for isolating this compound from complex biological matrices like plasma, offering high recovery and clean extracts.
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water (HPLC grade)
-
0.1 M Borate buffer (pH 9)
-
Diethylether
-
Nitrogen gas supply for evaporation
Protocol:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M borate buffer (pH 9).
-
Sample Loading: Mix 1 mL of plasma sample with an internal standard and add it to the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analyte and metabolite using 1 mL of diethylether.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for subsequent analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of this compound due to its high sensitivity and specificity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, before returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 342.1 → 324.1
-
Internal Standard (e.g., Diazepam-d5): m/z 290.1 → 154.1
-
-
Collision Energy and other MS parameters: Optimized for the specific instrument and analytes.
The workflow for the analysis of this compound from plasma is illustrated below:
References
- 1. Quantitation by gas chromatography of the 1- and 4-hydroxy metabolites of midazolam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and this compound by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Mechanism of Action of 4-Hydroxymidazolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro mechanism of action of 4-hydroxymidazolam, a minor metabolite of the widely used benzodiazepine, midazolam. While research confirms its formation via cytochrome P450-mediated oxidation, available data on its direct pharmacological activity at the GABA-A receptor is limited, indicating it is significantly less active than its parent compound. This document synthesizes the current understanding of its metabolic generation, presumed mechanism of action as a weak positive allosteric modulator of the GABA-A receptor, and provides detailed experimental protocols for its further characterization.
Introduction
Midazolam is a short-acting benzodiazepine extensively used in clinical practice for its sedative, anxiolytic, and amnestic properties. Its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Midazolam is metabolized in the liver and small intestine primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5 enzymes.[1][2][3] This biotransformation results in the formation of two main hydroxylated metabolites: 1'-hydroxymidazolam and this compound. While 1'-hydroxymidazolam is a major and pharmacologically active metabolite, this compound is a minor metabolite with significantly lower activity.[4][5] Some literature even refers to this compound as an inactive metabolite.
This guide will focus on the in vitro characterization of this compound, summarizing the available data on its interaction with the GABA-A receptor and providing standardized protocols for its further investigation.
Metabolic Pathway of this compound Formation
The primary route of midazolam metabolism is hydroxylation. This compound is formed through the oxidation of the methyl group at the 4-position of the benzodiazepine ring structure. This reaction is catalyzed by CYP3A4 and CYP3A5 enzymes located predominantly in the liver and small intestine. Following its formation, this compound can undergo further phase II metabolism, specifically glucuronidation, which is mediated by the UDP-glucuronosyltransferase 1A4 (UGT1A4) enzyme, to facilitate its excretion.
Mechanism of Action at the GABA-A Receptor
Benzodiazepines, including midazolam and its metabolites, exert their effects by binding to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site. This binding enhances the effect of GABA, the endogenous ligand, by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability. This is termed positive allosteric modulation.
Based on its structural similarity to midazolam, this compound is presumed to act via the same mechanism. However, its pharmacological activity is significantly attenuated.
Quantitative Data
Quantitative in vitro data on the binding affinity and functional potency of this compound at the GABA-A receptor is scarce in publicly available literature. The available information suggests a significantly lower affinity compared to midazolam.
| Compound | Relative Binding Affinity (%) (Compared to Midazolam) | Reference |
| Midazolam | 100 | |
| 1'-Hydroxymidazolam | ~20 | |
| This compound | ~7 |
Experimental Protocols
To fully characterize the in vitro mechanism of action of this compound, standardized experimental protocols are required. The following sections detail the methodologies for radioligand binding assays and electrophysiological studies.
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.
Objective: To quantify the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor using a competitive radioligand binding assay.
Materials:
-
Test compound: this compound
-
Radioligand: [³H]-Flumazenil or [³H]-Ro 15-1788 (a benzodiazepine antagonist)
-
Membrane preparation: Synaptosomal membranes from rat or mouse cortex, or cell lines expressing recombinant GABA-A receptors (e.g., HEK293 cells)
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Clonazepam or another high-affinity benzodiazepine at a high concentration (e.g., 10 µM)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing GABA-A receptors in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the reactions at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology for GABA-A Receptor Functional Activity
This protocol is designed to determine the functional effects (e.g., EC50 and Emax) of this compound on GABA-A receptor-mediated currents.
Objective: To measure the potentiation of GABA-induced chloride currents by this compound in cells expressing GABA-A receptors.
Materials:
-
Test compound: this compound
-
GABA
-
Cell line expressing specific GABA-A receptor subtypes (e.g., Xenopus oocytes or HEK293 cells)
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system)
-
Recording electrodes
-
External and internal recording solutions
Procedure:
-
Cell Preparation: Culture cells expressing the desired GABA-A receptor subtype. For Xenopus oocytes, inject cRNA encoding the receptor subunits. For HEK293 cells, transfect with plasmids containing the subunit cDNAs.
-
Recording Setup: Place a cell in the recording chamber and perfuse with external solution. Establish a whole-cell patch-clamp configuration.
-
GABA Application: Apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline chloride current.
-
Co-application of this compound: Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Data Acquisition: Record the changes in the amplitude of the GABA-induced current in the presence of this compound.
-
Data Analysis:
-
Measure the peak amplitude of the current for each concentration of this compound.
-
Normalize the responses to the baseline GABA-induced current.
-
Plot the percentage potentiation against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion
This compound is a minor metabolite of midazolam, formed via oxidation by CYP3A4 and CYP3A5 enzymes. In vitro evidence strongly suggests that it is a weak positive allosteric modulator of the GABA-A receptor, with a significantly lower binding affinity than its parent compound, midazolam, and the major active metabolite, 1'-hydroxymidazolam. Due to its low potency and low rate of formation, its contribution to the overall clinical effects of midazolam is likely negligible. Further detailed in vitro characterization using the standardized protocols outlined in this guide would be necessary to definitively quantify its binding affinity and functional potency at various GABA-A receptor subtypes. Such studies would provide a more complete understanding of the pharmacological profile of all of midazolam's metabolites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of age on in vitro midazolam biotransformation in male CD-1 mouse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Role of 4-Hydroxymidazolam in the Metabolic Cascade of Midazolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of 4-hydroxymidazolam, a key metabolite in the biotransformation of the widely used benzodiazepine, midazolam. The document elucidates the metabolic pathways, enzymatic contributors, pharmacological significance, and methodologies for studying this compound.
Introduction to Midazolam Metabolism
Midazolam is a short-acting benzodiazepine used for anesthesia, procedural sedation, and severe agitation.[1] Its clinical efficacy and safety profile are intrinsically linked to its rapid and extensive metabolism, primarily occurring in the liver and gut.[2] The biotransformation of midazolam is predominantly mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4 and CYP3A5.[3][4] This initial phase of metabolism involves hydroxylation, leading to the formation of two primary oxidative metabolites: 1'-hydroxymidazolam and this compound.[3] Of these, 1'-hydroxymidazolam is the major metabolite, accounting for 60-70% of the biotransformation products, while this compound is considered a minor metabolite, constituting 5% or less.
Formation and Significance of this compound
The hydroxylation of midazolam to this compound is a critical step in its metabolic journey. This process is catalyzed by CYP3A4 and CYP3A5 enzymes. While CYP3A4 is the major contributor to overall midazolam metabolism, CYP3A5 has also been shown to be involved in 4-hydroxylation. Interestingly, the ratio of 1'-hydroxylation to 4-hydroxylation can be influenced by the concentration of midazolam, suggesting a homotropic cooperative behavior in its metabolism by CYP3A4. At lower midazolam concentrations, the formation of 1'-hydroxymidazolam is favored, whereas the proportion of this compound increases with rising midazolam concentrations.
From a pharmacological standpoint, this compound's contribution to the overall sedative and anxiolytic effects of midazolam is considered negligible. This is attributed to two main factors: its limited formation and its low affinity for the benzodiazepine receptor, which is approximately 7% of that of the parent compound, midazolam.
Phase II Metabolism: Glucuronidation of this compound
Following its formation, this compound undergoes Phase II metabolism, specifically glucuronidation, to facilitate its excretion from the body. This conjugation reaction is primarily mediated by the UDP-glucuronosyltransferase (UGT) 1A4 isoform. The process involves the covalent attachment of a glucuronic acid moiety to the 4-hydroxy position, forming this compound glucuronide. This resulting conjugate is more water-soluble and is readily eliminated in the urine.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the metabolites of midazolam.
Table 1: Relative Abundance and Receptor Affinity of Midazolam Metabolites
| Compound | Relative Abundance (%) | Receptor Affinity Relative to Midazolam (%) |
| 1'-Hydroxymidazolam | 60 - 70 | ~20 |
| This compound | ≤ 5 | ~7 |
Data sourced from multiple in vitro and in vivo studies.
Table 2: Enzymes Involved in Midazolam Metabolism
| Metabolic Step | Metabolite Formed | Primary Enzymes Involved |
| Phase I: Hydroxylation | ||
| 1'-Hydroxymidazolam | CYP3A4, CYP3A5 | |
| This compound | CYP3A4, CYP3A5 | |
| Phase II: Glucuronidation | ||
| 1'-Hydroxymidazolam Glucuronide | UGT2B4, UGT2B7 | |
| This compound Glucuronide | UGT1A4 | |
| Midazolam-N-glucuronide | UGT1A4 |
Enzyme data compiled from in vitro studies using human liver microsomes and recombinant enzymes.
Experimental Protocols
5.1. In Vitro Metabolism of Midazolam in Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to determine the intrinsic clearance of midazolam and the formation of its metabolites.
-
Preparation of Incubation Mixture: A typical incubation mixture (final volume of 200 µL) contains human liver microsomes (0.2 mg/mL), midazolam (1 µM), and a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 10 minutes).
-
Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Preparation: The mixture is centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Quantification by LC-MS/MS: The concentrations of midazolam, 1'-hydroxymidazolam, and this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5.2. In Vivo Pharmacokinetic Study of Midazolam in Healthy Volunteers
This protocol describes a crossover study to evaluate the pharmacokinetics of midazolam and its metabolites.
-
Study Design: A randomized, crossover study design is employed where healthy volunteers receive a single oral or intravenous dose of midazolam.
-
Drug Administration: A single dose of midazolam (e.g., 7.5 mg orally or 0.1 mg/kg intravenously) is administered to the subjects.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of midazolam, 1'-hydroxymidazolam, and this compound are determined using a validated LC-MS/MS or gas chromatography method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated using non-compartmental analysis.
Visualizations
Caption: Metabolic pathway of midazolam.
Caption: In vitro midazolam metabolism workflow.
Conclusion
This compound is a minor metabolite in the complex biotransformation of midazolam. While its direct pharmacological contribution is minimal due to its low formation rate and receptor affinity, understanding its metabolic pathway is crucial for a complete picture of midazolam's disposition. The formation of this compound is mediated by CYP3A4/5, and its subsequent elimination is facilitated by UGT1A4-catalyzed glucuronidation. The study of this metabolite, often in conjunction with the major metabolite 1'-hydroxymidazolam, provides valuable insights into the activity of key drug-metabolizing enzymes and potential drug-drug interactions.
References
An In-depth Technical Guide on the CYP3A4-Mediated Formation of 4-Hydroxymidazolam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic formation of 4-hydroxymidazolam from midazolam, a key metabolic pathway mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Midazolam is a widely recognized probe substrate for assessing CYP3A4 activity both in vitro and in vivo.[1][2][3] Understanding the kinetics and mechanisms of its metabolism is crucial for drug development, particularly in predicting and evaluating drug-drug interactions (DDIs).[1][4]
Core Concepts: Metabolism of Midazolam
Midazolam is primarily metabolized by CYP3A4 and, to a lesser extent, CYP3A5, into two main hydroxylated metabolites: 1'-hydroxymidazolam and this compound. 1'-hydroxymidazolam is the major metabolite, while this compound is considered the minor metabolite. These metabolites can be further conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) for excretion.
A key feature of midazolam metabolism by CYP3A4 is the phenomenon of homotropic cooperativity. This means that the ratio of the two main metabolites, 1'-hydroxymidazolam and this compound, is dependent on the concentration of midazolam itself. At low midazolam concentrations, the formation of 1'-hydroxymidazolam is predominant. As the concentration of midazolam increases, the proportion of this compound formation also increases. This shift in regioselectivity is attributed to the binding of multiple midazolam molecules to the CYP3A4 enzyme, which includes an allosteric site, altering the enzyme's conformation and the orientation of the substrate in the active site.
Quantitative Data on this compound Formation
The kinetics of this compound formation are characterized by a lower affinity (higher Km) compared to the formation of 1'-hydroxymidazolam. The following table summarizes key kinetic parameters from in vitro studies.
| Enzyme Source | Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human Liver Microsomes | Midazolam | This compound | 57 | Not Specified | |
| Human Liver Microsomes | Midazolam | 1'-hydroxymidazolam | 3.3 | Not Specified |
Note: The intrinsic clearance (Vmax/Km) for 1'-hydroxymidazolam formation is significantly higher, accounting for the majority of midazolam's net intrinsic clearance.
Experimental Protocols
In Vitro Metabolism of Midazolam in Human Liver Microsomes (HLM)
This protocol is a standard method for investigating the kinetics of midazolam hydroxylation.
1. Materials:
-
Human liver microsomes (HLM)
-
Midazolam
-
This compound standard
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis (e.g., deuterated midazolam)
2. Incubation Procedure:
-
Prepare a reaction mixture containing HLM (e.g., 0.25-0.5 mg/mL protein concentration) and midazolam at various concentrations in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent like acetonitrile or methanol.
-
Centrifuge the mixture to precipitate proteins.
-
Transfer the supernatant for analysis.
3. Analytical Method: LC-MS/MS Quantification:
-
A high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is typically used for the sensitive and specific quantification of this compound.
-
Chromatographic Separation: A C18 analytical column with gradient elution is commonly employed.
-
Mass Spectrometry Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-fragment ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 342.1 → 325.1.
-
Quantification: A calibration curve is generated using known concentrations of the this compound standard to quantify the metabolite in the experimental samples.
CYP3A4 Inhibition Assay
This protocol is used to assess the potential of a test compound to inhibit the CYP3A4-mediated formation of this compound.
1. Materials:
-
Same as the in vitro metabolism protocol.
-
Test inhibitor compound.
2. Procedure:
-
Follow the same initial steps as the metabolism protocol, but include the test inhibitor at various concentrations in the pre-incubation step with the HLM and midazolam.
-
Initiate the reaction with the NADPH regenerating system and proceed with incubation and termination as described above.
-
Analyze the formation of this compound using LC-MS/MS.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and determine the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing the data with appropriate kinetic models. For example, azole antifungals like ketoconazole are potent competitive inhibitors of midazolam metabolism.
Visualizations
Metabolic Pathway of Midazolam
Caption: Metabolic pathway of midazolam to its primary hydroxylated metabolites and subsequent glucuronide conjugates.
Experimental Workflow for In Vitro Midazolam Metabolism
Caption: A typical experimental workflow for studying the in vitro metabolism of midazolam.
Homotropic Cooperativity in Midazolam Metabolism
References
- 1. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Midazolam as a Probe for Drug-Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Formation of 4-Hydroxymidazolam: A Technical Guide
This guide provides an in-depth overview of the in vitro studies on the formation of 4-hydroxymidazolam, a primary metabolite of the widely used benzodiazepine, midazolam. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of the enzymatic processes, kinetic data, and experimental methodologies crucial for understanding the metabolic fate of midazolam.
Introduction
Midazolam is extensively metabolized in the liver and intestine, primarily by cytochrome P450 (CYP) enzymes, to two main oxidative metabolites: 1'-hydroxymidazolam and this compound.[1] The formation of this compound, although often a minor pathway compared to 1'-hydroxylation, is significant for characterizing CYP3A enzyme activity and understanding potential drug-drug interactions.[2][3] In vitro systems, such as human liver microsomes (HLMs) and recombinant human CYP enzymes, are invaluable tools for investigating the kinetics and mechanisms of this metabolic reaction.
Enzymology of this compound Formation
The formation of this compound is predominantly catalyzed by the CYP3A subfamily of enzymes, with CYP3A4 and CYP3A5 being the major contributors.[1][4] While CYP3A4 is the most abundant CYP3A enzyme in the human liver and intestine, CYP3A5 expression is polymorphic, leading to significant interindividual variability in metabolism.
Studies using heterologously expressed cytochrome P450 enzymes have confirmed the involvement of CYP3A4 and CYP3A5 in the hydroxylation of midazolam. While both enzymes can produce this compound, the ratio of 1'-hydroxymidazolam to this compound can differ between them. For CYP3A4, this ratio is approximately 1.3, whereas for CYP3A5, it is significantly higher at about 8.8, indicating a preference for 1'-hydroxylation by CYP3A5. The contribution of CYP3A5 to overall midazolam hydroxylation can be substantial in individuals expressing the enzyme, accounting for up to 32% of the variability in hepatic midazolam metabolism.
Kinetic Data for this compound Formation
The kinetics of this compound formation have been characterized in various in vitro systems. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters for describing the enzyme-substrate interaction.
| In Vitro System | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human Liver Microsomes | Native CYPs | 57 | Not Specified | |
| Rat Liver Microsomes (Control) | Native CYPs | 24.5 | 5.9 | |
| Rat Liver Microsomes (Dexamethasone-treated) | Native CYPs | 43.1 | 28.9 | |
| Rat Liver Microsomes (Ro 23-7637-treated) | Native CYPs | 32.8 | 13 |
Note: Data for this compound specifically can be less frequently reported than for the major metabolite, 1'-hydroxymidazolam.
The formation of this compound in human liver microsomes has been described as a lower-affinity process compared to 1'-hydroxylation. Interestingly, at high substrate concentrations, the proportion of this compound formation increases, which is attributed to homotropic allosteric cooperativity within the CYP3A4 active site. This phenomenon involves the binding of a second midazolam molecule to an allosteric site, which alters the conformation of the enzyme and favors 4-hydroxylation.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of in vitro studies. Below are generalized protocols for key experiments.
Incubation in Human Liver Microsomes
This protocol outlines the typical procedure for assessing this compound formation using pooled human liver microsomes.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine 100 mM potassium phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL final concentration), and the desired concentrations of midazolam (typically ranging from 0 to 400 µM). The final volume is brought to 200 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the enzymes.
-
Initiation of Reaction: Start the metabolic reaction by adding an NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is within the linear range for product formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube or vial for analysis.
-
Analytical Quantification: Analyze the supernatant for the presence and quantity of this compound using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Recombinant CYP Enzyme Assays
This protocol is adapted for use with commercially available recombinant human CYP enzymes (e.g., CYP3A4 or CYP3A5) co-expressed with cytochrome P450 reductase and sometimes cytochrome b5 in a microsomal system.
-
Reagent Preparation: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), recombinant CYP enzyme (e.g., CYP3A4 or CYP3A5), and cytochrome P450 reductase. The inclusion of cytochrome b5 can enhance the activity of some CYP enzymes.
-
Substrate Addition: Add midazolam at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction with an NADPH-generating system and incubate at 37°C for a specified time.
-
Reaction Termination and Sample Preparation: Stop the reaction and process the samples as described for the HLM protocol.
-
Analysis: Quantify the formation of this compound using HPLC-MS/MS.
Visualization of Key Processes
Diagrams illustrating the metabolic pathway, experimental workflow, and inhibitory mechanisms provide a clear visual representation of the complex processes involved in this compound formation.
Inhibition of this compound Formation
The formation of this compound is susceptible to inhibition by various compounds, a critical consideration in predicting drug-drug interactions. Potent CYP3A4 inhibitors like ketoconazole, itraconazole, and fluconazole have been shown to inhibit midazolam metabolism. For instance, ketoconazole is a strong competitive inhibitor of midazolam hydroxylation. Additionally, certain selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and its metabolite norfluoxetine can also inhibit both 1'- and 4-hydroxylation of midazolam.
Conclusion
The in vitro formation of this compound is a key metabolic pathway mediated primarily by CYP3A4 and CYP3A5. Understanding the kinetics, experimental conditions, and potential for inhibition of this pathway is essential for drug development and clinical pharmacology. The methodologies and data presented in this guide provide a foundational understanding for researchers investigating the metabolism of midazolam and other CYP3A substrates. The use of standardized in vitro assays, coupled with a thorough understanding of the underlying enzymatic mechanisms, will continue to be instrumental in predicting in vivo metabolic outcomes and ensuring drug safety.
References
- 1. In vitro and in vivo glucuronidation of midazolam in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midazolam hydroxylation by human liver microsomes in vitro: inhibition by fluoxetine, norfluoxetine, and by azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Midazolam is metabolized by at least three different cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glucuronidation Pathway of 4-Hydroxymidazolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the glucuronidation pathway of 4-hydroxymidazolam, a minor metabolite of the widely used benzodiazepine, midazolam. The document elucidates the core metabolic transformation, identifies the key enzyme responsible, and presents detailed experimental protocols for studying this pathway. Quantitative data from relevant studies are summarized, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers and professionals involved in drug metabolism and development, offering both foundational knowledge and practical methodologies.
Introduction
Midazolam, a short-acting benzodiazepine, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A (CYP3A) enzymes.[1][2] This initial phase of metabolism results in the formation of two main hydroxylated metabolites: 1'-hydroxymidazolam and this compound.[1][2] While 1'-hydroxymidazolam is the major metabolite, this compound is also formed, albeit to a lesser extent.[2] Following hydroxylation, these metabolites undergo Phase II conjugation, predominantly through glucuronidation, to facilitate their excretion from the body.
This guide focuses specifically on the glucuronidation of this compound, a critical step in the clearance of midazolam. Understanding this pathway is essential for a complete pharmacokinetic profile of midazolam and for predicting potential drug-drug interactions.
The Core Metabolic Pathway
The glucuronidation of this compound is a conjugation reaction where a glucuronic acid moiety is transferred from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of this compound. This reaction is catalyzed by a specific isoform of the UDP-glucuronosyltransferase (UGT) enzyme family.
Key Enzyme: UGT1A4
Research has identified UGT1A4 as the primary enzyme responsible for the glucuronidation of this compound. Studies using human liver microsomes (HLMs) and a panel of recombinant human UGT isoforms have demonstrated that UGT1A4 is the principal catalyst for this metabolic step.
Figure 1: Glucuronidation Pathway of this compound.
Quantitative Data
Table 1: Kinetic Parameters for Midazolam N-Glucuronidation by UGT1A4
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Ki (µM) |
| Human Liver Microsomes (HLM) | 46 | 445 | 58 |
| Recombinant UGT1A4 (rUGT1A4) | 64 | 427 | 79 |
Note: The kinetics for midazolam N-glucuronidation were found to be atypical and were fitted to a substrate inhibitory cooperative binding model.
Experimental Protocols
This section provides detailed methodologies for the in vitro investigation of this compound glucuronidation.
In Vitro Glucuronidation Assay using Human Liver Microsomes or Recombinant UGT1A4
This protocol is designed to determine the rate of glucuronide formation from this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLM) or recombinant UGT1A4 supersomes
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Acetonitrile (ACN)
-
Internal Standard (e.g., a structurally similar compound not present in the incubate)
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing Tris-HCl buffer (final concentration 50 mM), MgCl₂ (final concentration 10 mM), and alamethicin (final concentration 50 µg/mg protein).
-
Add HLM or rUGT1A4 to the master mix to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the mixture on ice for 15 minutes to allow alamethicin to permeabilize the microsomal membranes.
-
-
Initiation of Reaction:
-
Add this compound to the incubation mixture at various concentrations (e.g., 0-500 µM) to determine kinetic parameters.
-
Pre-warm the mixture at 37°C for 3 minutes.
-
Initiate the glucuronidation reaction by adding UDPGA (final concentration 5 mM). The final incubation volume is typically 200 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
Figure 2: Experimental Workflow for In Vitro Glucuronidation Assay.
Analytical Method: HPLC-MS/MS Quantification
The quantification of this compound and its glucuronide is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation:
-
HPLC system with a C18 analytical column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 342.1 -> Product ion (Q3) m/z 324.1
-
This compound Glucuronide: Precursor ion (Q1) m/z 518.1 -> Product ion (Q3) m/z 342.1 (loss of glucuronic acid)
-
Internal Standard: Specific to the chosen compound.
-
Table 2: Example MRM Transitions for Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 342.1 | 324.1 |
| This compound Glucuronide | 518.1 | 342.1 |
Conclusion
The glucuronidation of this compound is a key metabolic pathway in the clearance of midazolam, primarily catalyzed by the UGT1A4 enzyme. While specific kinetic data for this reaction remains to be fully elucidated, the experimental and analytical protocols outlined in this guide provide a robust framework for its investigation. A thorough understanding of this pathway is crucial for drug development professionals to accurately predict the pharmacokinetic profile of midazolam and to anticipate potential drug-drug interactions involving the UGT1A4 enzyme. Further research is warranted to determine the precise kinetic parameters of this compound glucuronidation to refine pharmacokinetic models.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Hydroxymidazolam by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-hydroxymidazolam in biological matrices, primarily human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a minor, but important, metabolite of the short-acting benzodiazepine, midazolam. Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies.
Introduction
Midazolam is extensively metabolized by cytochrome P450 3A4 and 3A5 enzymes into its primary active metabolite, 1-hydroxymidazolam, and a minor metabolite, this compound.[1] These hydroxylated metabolites are subsequently conjugated with glucuronic acid for excretion.[1] The accurate measurement of this compound is essential for a complete understanding of midazolam's metabolic profile. LC-MS/MS offers the high sensitivity and selectivity required for the reliable quantification of this analyte in complex biological samples.[2][3][4]
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the quantification of this compound.
Protocol 1: Solid-Phase Extraction (SPE) based method
This protocol is adapted from a method developed for the analysis of midazolam and its hydroxylated metabolites in pediatric plasma samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials: 96-well µ-elution solid-phase extraction (SPE) plates (e.g., Oasis HLB).
-
Procedure:
-
To 100 µL of plasma sample, add an appropriate volume of internal standard solution (e.g., ²H₄-midazolam).
-
Pre-treat the plasma sample as required (e.g., addition of buffer).
-
Condition the SPE plate wells with methanol followed by water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the wells to remove interferences (e.g., with a low percentage of organic solvent in water).
-
Elute the analytes with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Column: C18 analytical column.
-
Mobile Phase A: 10 mM ammonium acetate in 10% methanol.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.30 mL/min.
-
Gradient Elution:
-
0.00–0.51 min: 17% B
-
0.51–2.00 min: 17% B
-
2.00–3.00 min: 80% B
-
3.00–3.50 min: 6% B
-
Hold at initial conditions until 5.00 min.
-
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
3. Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 342.1 → 325.1.
-
MRM Transition for Internal Standard (²H₄-midazolam): m/z 330.2 → 295.3.
Protocol 2: Liquid-Liquid Extraction (LLE) based method
This protocol is based on a highly sensitive method for the simultaneous quantification of midazolam and its metabolites.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials: Ethyl acetate, heptane.
-
Procedure:
-
To 0.5 mL of plasma, add the internal standard (e.g., midazolam-D₄ and 1'-hydroxymidazolam-D₄).
-
Add the extraction solvent mixture (e.g., ethyl acetate-heptane 1:4 v/v).
-
Vortex the mixture for a specified time to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
-
2. Liquid Chromatography (LC)
-
Column: Sunfire C18 column.
-
Mobile Phase A: 10 mM formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A gradient elution is employed.
-
Total Run Time: 10 min.
3. Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition for this compound: Not explicitly stated for this specific protocol, but can be inferred from others (e.g., 342.1 → 325.1 or 342.0 → 233.9).
Protocol 3: Protein Precipitation based method
This is a simpler and faster sample preparation method.
1. Sample Preparation: Protein Precipitation
-
Materials: Acetonitrile.
-
Procedure:
-
To 100 µL of human plasma or liver microsomal incubation sample, add the internal standard (e.g., deuterated midazolam analog).
-
Add 900 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
-
2. Liquid Chromatography (LC)
-
Column: Zorbax-SB Phenyl, Rapid Resolution HT (2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium acetate in 10% methanol.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Gradient Elution: A gradient elution is utilized.
-
Total Run Time: 5.5 min.
3. Mass Spectrometry (MS/MS)
-
Ionization Mode: ESI+.
-
MRM Transition for this compound: m/z 342.0 → 233.9.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS methods for the analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| This compound | 342.1 | 325.1 | ESI+ | |
| This compound | 342.0 | 233.9 | ESI+ |
Table 2: Linearity and Sensitivity of LC-MS/MS Methods
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix | Reference |
| 0.5 - 1,000 | 0.5 | Human Plasma | |
| 0.025 - 25.0 | 0.10 | Human Plasma | |
| 0.100 - 250 | 0.1 | Human Plasma / Liver Microsomes | |
| 1 - 100 nM (equivalent to ~0.34 - 34 ng/mL) | 1 nM (~0.34 ng/mL) | Brain Microsomes |
Table 3: Accuracy and Precision Data
| QC Levels (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| 2, 20, 200, 800 | Within 85-115% | Within 85-115% | < 15% | < 15% | |
| LLOQ and three higher levels | Within 85-115% | Within 85-115% | Not specified | Not specified | |
| 10, 30, 300, 800 nM | Within ±15% of nominal | Within ±15% of nominal | ≤ 13.8% | ≤ 13.8% |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound by LC-MS/MS, from sample collection to data analysis.
Caption: General workflow for this compound quantification.
Signaling Pathway Context
The following diagram illustrates the metabolic pathway of midazolam, highlighting the formation of this compound.
Caption: Metabolic pathway of midazolam.
References
- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and this compound in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. A highly sensitive liquid chromatography tandem mass spectrometry method for simultaneous quantification of midazolam, 1'-hydroxymidazolam and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and this compound by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 4-Hydroxymidazolam
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxymidazolam is one of the primary active metabolites of midazolam, a short-acting benzodiazepine. The quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed overview of established High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods coupled with mass spectrometry (MS/MS) for the accurate and sensitive quantification of this compound.
Principle
The methods outlined below are based on reversed-phase HPLC, where the separation of this compound from other analytes and endogenous matrix components is achieved based on its hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Detection is typically performed using tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity.
Experimental Protocols
Several well-validated methods have been published for the analysis of this compound in biological matrices, primarily plasma and serum. The following protocols are derived from established research.
Protocol 1: UHPLC-MS/MS Method with Protein Precipitation
This protocol is adapted from a rapid and simple assay suitable for clinical practice.[1][2]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, serum, or urine sample, add a precipitation reagent (e.g., 500 µL of acetonitrile containing an internal standard).
-
Vortex mix the samples to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 9,500 x g) for 5 minutes.[2]
-
Transfer the supernatant to a clean autosampler vial for injection.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.6 µm, 50 x 2.1 mm) is recommended for good separation.[2]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with a modifier like formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for UHPLC is around 0.25 to 0.4 mL/min.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 45°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transition for this compound is typically m/z 342.1 → 325.1.
Protocol 2: HPLC-MS/MS Method with Solid-Phase Extraction (SPE)
This protocol is based on a method developed for pediatric plasma samples, emphasizing high sensitivity.
1. Sample Preparation (Solid-Phase Extraction):
-
Pre-treatment: Plasma samples may require hydrolysis with β-glucuronidase to measure total (free and conjugated) this compound.
-
SPE Cartridge: Use a suitable SPE cartridge (e.g., Oasis HLB µ-Elution Plate).
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water with 1% formic acid) to remove interferences.
-
Elution: Elute the analytes with a strong organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., Phenomenex Kinetex F5, 2.6 µm, 100 A°, 4.6 × 50 mm).
-
Mobile Phase: Gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Total Run Time: Approximately 5 minutes.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI.
-
Detection: MRM mode monitoring the transition m/z 342.1 → 325.1 for this compound.
Protocol 3: HPLC-UV Method with Liquid-Liquid Extraction (LLE)
This protocol describes a method using UV detection, which can be an alternative when MS/MS is not available.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma or urine sample, add an internal standard and a borate buffer (pH 9).
-
Add an immiscible organic solvent (e.g., diethyl ether) and vortex to extract the analytes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate it to dryness.
-
Reconstitute the residue in the HPLC mobile phase.
2. Chromatographic Conditions:
-
Column: Spherisorb S5CN (250 x 4.6 mm).
-
Mobile Phase: An isocratic mobile phase of methanol-isopropyl alcohol-perchloric acid (57:25:18).
-
Flow Rate: 1.7 mL/min.
-
Detection: UV absorbance at 245 nm.
-
Column Temperature: 45°C.
Data Presentation
The following tables summarize the quantitative data from various published methods for the analysis of this compound.
Table 1: Chromatographic and Detection Parameters
| Parameter | Method 1 (UHPLC-MS/MS) | Method 2 (HPLC-MS/MS) | Method 3 (LC-MS/MS) | Method 4 (HPLC-UV) |
| Column | C18 (2.6 µm, 50 x 2.1 mm) | Phenomenex Kinetex F5 (2.6 µm, 4.6 x 50 mm) | Zorbax-SB Phenyl (3.5 µm, 2.1 x 100 mm) | Spherisorb S5CN (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile/Water with modifier | Acetonitrile/Water with 0.1% Acetic Acid | Acetonitrile/10 mM Ammonium Acetate in 10% Methanol | Methanol/Isopropyl alcohol/Perchloric acid (57:25:18) |
| Elution | Gradient | Gradient | Gradient | Isocratic |
| Flow Rate | ~0.4 mL/min | 0.3 mL/min | 0.25 mL/min | 1.7 mL/min |
| Detection | MS/MS (ESI+) | MS/MS (ESI+) | MS/MS (ESI+) | UV (245 nm) |
| Run Time | 1.1 min | 5 min | 5.5 min | ~10 min |
Table 2: Method Validation Parameters
| Parameter | Method 1 (UHPLC-MS/MS) | Method 2 (HPLC-MS/MS) | Method 3 (LC-MS/MS) | Method 4 (HPLC-UV) |
| Linearity Range | 5-1500 µg/L | 0.5-1000 ng/mL | 0.1-250 ng/mL | 5-1000 ng/mL |
| LLOQ | 5 µg/L | 0.5 ng/mL | 0.1 ng/mL | Not specified, LOD is 4 ng/mL |
| Accuracy | Within 85-115% | Within 85-115% | Within 85-115% | Not specified |
| Precision (CV%) | < 15% | < 15% | < 15% | < 14% |
| Recovery | >90% (Protein Precipitation) | Not specified for 4-OHM, but optimized | >90% (Protein Precipitation) | Not specified |
Visualization
Experimental Workflow
The following diagram illustrates a general workflow for the HPLC analysis of this compound in a biological matrix.
References
- 1. A fast and simple method for the simultaneous analysis of midazolam, 1-hydroxymidazolam, this compound and 1-hydroxymidazolam glucuronide in human serum, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and this compound by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of 4-Hydroxymidazolam from Human Plasma
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 4-hydroxymidazolam, a primary metabolite of midazolam, from human plasma samples. The described method utilizes a polymeric reversed-phase SPE sorbent, optimized for high recovery and reproducibility, making it suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Special consideration is given to the inherent instability of this compound, particularly under acidic conditions, with modifications to the standard SPE procedure to ensure analyte integrity. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the sample preparation of this compound from biological matrices.
Introduction
Midazolam is a widely used short-acting benzodiazepine for anesthesia, procedural sedation, and treatment of seizures. Its metabolism is primarily mediated by cytochrome P450 3A enzymes, leading to the formation of hydroxylated metabolites, including 1-hydroxymidazolam and this compound. Accurate quantification of these metabolites in biological fluids is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This compound, in particular, presents analytical challenges due to its instability.
Solid-phase extraction is a preferred method for the sample preparation of benzodiazepines from complex biological matrices like plasma. It offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and amenability to automation. This application note details a validated SPE protocol using Waters Oasis HLB µ-Elution plates, which has been optimized for the analysis of this compound.
Experimental Protocol
This protocol is adapted from a validated method for the quantification of midazolam and its hydroxylated metabolites in pediatric plasma.[1]
Materials:
-
Waters Oasis HLB (2 mg sorbent per well) µ-Elution SPE 96-well plates
-
Human plasma samples (stored at -80°C until use)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium carbonate (≥99%)
-
Internal Standard (e.g., ²H₄-midazolam, 100 ng/mL in human plasma)
-
96-well sample collection plate
-
Vacuum manifold for 96-well plates
-
Centrifuge
Sample Pre-treatment:
For the analysis of total this compound (free and glucuronidated), enzymatic hydrolysis is required.
-
To 100 µL of plasma sample, add 25 µL of diluted β-glucuronidase (e.g., 416 units).
-
Incubate the mixture at 37°C for 18 hours.
-
After incubation, centrifuge the samples at 13,200 rpm for 5 minutes.
-
Add 15 µL of 0.1 M sodium hydroxide solution to each sample.
-
Use a 70 µL aliquot of the hydrolyzed sample for the SPE procedure.
For the analysis of free this compound, omit the hydrolysis step.
Solid-Phase Extraction Procedure:
The following steps are performed using a vacuum manifold.
-
Conditioning: Condition the SPE plate wells with 200 µL of methanol.
-
Equilibration: Equilibrate the wells with 200 µL of water, followed by 200 µL of water containing 1% formic acid.
-
Loading: Load the pre-treated plasma sample (e.g., 50 µL) mixed with 200 µL of water containing 1% formic acid and 50 µL of internal standard into the wells. Apply vacuum to ensure the entire sample passes through the sorbent.
-
Washing: Wash the wells with 200 µL of 10 mM ammonium carbonate.
-
Elution: Elute the analytes into a clean 96-well collection plate with two aliquots of 25 µL of methanol.
-
Post-Elution Dilution: Add 150 µL of water to the eluted sample in the collection plate.
The resulting eluate is ready for analysis by LC-MS/MS.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described SPE method for this compound.
| Parameter | Value | Reference |
| Recovery | ||
| 2 ng/mL | Not specified | [1] |
| 20 ng/mL | Not specified | [1] |
| 200 ng/mL | Not specified | [1] |
| 800 ng/mL | Not specified | [1] |
| Intra-day Precision (CV%) | ||
| 2 ng/mL | < 15% | |
| 20 ng/mL | < 15% | |
| 200 ng/mL | < 15% | |
| 800 ng/mL | < 15% | |
| Inter-day Precision (CV%) | ||
| 2 ng/mL | < 15% | |
| 20 ng/mL | < 15% | |
| 200 ng/mL | < 15% | |
| 800 ng/mL | < 15% | |
| Intra-day Accuracy (% Bias) | ||
| 2 ng/mL | Within ±15% | |
| 20 ng/mL | Within ±15% | |
| 200 ng/mL | Within ±15% | |
| 800 ng/mL | Within ±15% | |
| Inter-day Accuracy (% Bias) | ||
| 2 ng/mL | Within ±15% | |
| 20 ng/mL | Within ±15% | |
| 200 ng/mL | Within ±15% | |
| 800 ng/mL | Within ±15% | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| Linear Range | 0.5 - 1000 ng/mL |
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
Discussion
The presented solid-phase extraction protocol provides a reliable and robust method for the isolation of this compound from human plasma. The use of a polymeric reversed-phase sorbent like Oasis HLB is well-suited for the extraction of a broad range of acidic, neutral, and basic compounds, including benzodiazepines and their metabolites.
A critical aspect of this protocol is the management of this compound's instability. It has been reported that this compound is sensitive to acidic conditions. While the loading step utilizes an acidified solution to promote retention on the reversed-phase sorbent, the subsequent steps and the final extract are handled in a manner to minimize degradation. The optimization of loading and elution solvents is crucial for achieving acceptable recovery and stability.
The intra- and inter-day precision and accuracy of the method are within the acceptable limits of ±15% (±20% at the LLOQ), as recommended by regulatory guidelines for bioanalytical method validation. This indicates that the method is reproducible and suitable for quantitative applications in clinical and research settings.
Conclusion
This application note details a comprehensive solid-phase extraction protocol for this compound from human plasma. By following the outlined steps, researchers can achieve high-quality sample extracts suitable for sensitive and accurate quantification by LC-MS/MS. The provided workflow and quantitative data underscore the method's reliability and applicability in demanding research and development environments.
References
Application Notes and Protocols for Utilizing 4-Hydroxymidazolam as a CYP3A4 Activity Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the biotransformation of a large proportion of clinically used drugs. Consequently, evaluating the potential for drug-drug interactions (DDIs) involving CYP3A4 is a mandatory step in drug development. Midazolam (MDZ) is a sensitive and specific probe substrate for CYP3A4 activity. It is metabolized to two primary hydroxylated metabolites: 1'-hydroxymidazolam (1'-OH-MDZ) and 4-hydroxymidazolam (4-OH-MDZ). While 1'-hydroxylation is the major metabolic pathway, the formation of this compound provides valuable insights into the nature of CYP3A4-ligand interactions.[1][2]
Recent studies have highlighted that the ratio of 1'-OH-MDZ to 4-OH-MDZ can serve as a sensitive indicator of allosteric mechanisms of CYP3A4 inhibition or activation.[1][2][3] A shift in this ratio in the presence of a test compound can reveal interactions that may not be apparent when monitoring only the formation of the primary metabolite. These application notes provide detailed protocols for the use of this compound as a probe for CYP3A4 activity, including both standard inhibition assays and the more nuanced assessment of allosteric interactions.
Metabolic Pathway of Midazolam via CYP3A4
The following diagram illustrates the primary metabolic pathways of midazolam catalyzed by CYP3A4.
Caption: Metabolic conversion of midazolam by CYP3A4.
Quantitative Data: Michaelis-Menten Kinetic Parameters
The following table summarizes the kinetic parameters for the formation of 1'-hydroxymidazolam and this compound in human liver microsomes (HLM). It is important to note that these values can vary depending on the specific lot of HLM and experimental conditions.
| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| 1'-hydroxymidazolam | 2.15 | 956 | |
| This compound | High Km | Lower Vmax than 1'-OH |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound on CYP3A4 activity by measuring the formation of 1'-hydroxymidazolam and this compound.
Caption: Workflow for in vitro CYP3A4 inhibition assay.
-
Pooled Human Liver Microsomes (HLM)
-
Midazolam
-
Test Compound
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., deuterated midazolam or other suitable compound) for quenching the reaction.
-
96-well plates
-
Incubator
-
LC-MS/MS system
-
Preparation of Reagents:
-
Prepare a stock solution of midazolam in a suitable solvent (e.g., methanol or DMSO). The final concentration in the incubation should be close to the Km value for 1'-hydroxylation (approximately 2-5 µM).
-
Prepare serial dilutions of the test compound in the same solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution (e.g., ice-cold acetonitrile with internal standard).
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium Phosphate Buffer (to final volume)
-
Human Liver Microsomes (final concentration of 0.2 mg/mL)
-
Midazolam (final concentration of ~5 µM)
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 10-15 minutes. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentrations of 1'-hydroxymidazolam and this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: LC-MS/MS Quantification of Midazolam and its Hydroxylated Metabolites
This protocol provides a general framework for the simultaneous quantification of midazolam, 1'-hydroxymidazolam, and this compound. Method optimization and validation are crucial for accurate results.
| Parameter | Typical Condition |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., Sunfire C18) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A suitable gradient to separate the analytes and internal standard |
| Flow Rate | 0.2 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Precursor ion → Product ion (specific m/z for each analyte and internal standard) |
| Collision Energy | Optimized for each transition |
Note: Specific m/z transitions and collision energies need to be optimized for the instrument being used.
Application in Detecting Allosteric Interactions
The ratio of the formation of 1'-hydroxymidazolam to this compound can be a sensitive indicator of allosteric interactions with CYP3A4. A change in this ratio in the presence of a test compound, even without significant inhibition of the overall metabolism, suggests an allosteric mechanism.
Caption: Logic for identifying allosteric interactions.
Conclusion
The use of this compound as a CYP3A4 activity probe, particularly in conjunction with its major metabolite 1'-hydroxymidazolam, offers a more comprehensive assessment of potential drug-drug interactions than monitoring a single metabolic pathway. The protocols and data presented here provide a foundation for researchers to design and execute robust in vitro studies to investigate the effects of new chemical entities on CYP3A4 activity, including the detection of subtle allosteric interactions that are of increasing interest in drug development and regulatory assessment.
References
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of 4-Hydroxymidazolam
Audience: Researchers, scientists, and drug development professionals.
Introduction
Midazolam, a short-acting benzodiazepine, is extensively metabolized in the liver primarily by cytochrome P450 3A (CYP3A) enzymes, including CYP3A4 and CYP3A5.[1][2] This metabolic process yields two primary hydroxylated metabolites: 1'-hydroxymidazolam, the major active metabolite, and 4-hydroxymidazolam, a minor metabolite.[1][2] While 1'-hydroxymidazolam contributes significantly to the sedative effects of midazolam, the pharmacological activity of this compound is considered to be much lower.[1] The formation of this compound is notably dependent on the concentration of midazolam, with its proportion increasing at higher concentrations of the parent drug. Both hydroxylated metabolites undergo further phase II metabolism, primarily through glucuronidation. Specifically, this compound is metabolized by UDP-glucuronosyltransferase 1A4 (UGT1A4).
Understanding the in vivo pharmacokinetics of this compound is crucial for a comprehensive evaluation of midazolam's disposition and for assessing potential drug-drug interactions involving the CYP3A pathway. These application notes provide a detailed experimental design and protocols for conducting in vivo pharmacokinetic studies of this compound in animal models.
Metabolic Pathway of Midazolam
The metabolic conversion of midazolam to its hydroxylated metabolites and their subsequent glucuronidation is a key pathway in its elimination.
Caption: Metabolic pathway of midazolam.
Experimental Design and Protocols
A well-structured experimental design is fundamental for obtaining reliable pharmacokinetic data. The following protocol outlines a typical study in a rodent model.
Experimental Workflow
The overall workflow for an in vivo pharmacokinetic study of this compound involves several key stages, from animal preparation to data analysis.
Caption: In vivo pharmacokinetic experimental workflow.
Materials and Reagents
-
Test Article: Midazolam
-
Reference Standards: this compound, 1'-Hydroxymidazolam, and their corresponding stable isotope-labeled internal standards (e.g., Midazolam-D4).
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are a commonly used model. Other models such as mice, alpacas, sheep, and cats have also been used for midazolam pharmacokinetic studies. Chimeric mice with humanized livers can also be considered to better predict human metabolism.
-
Dosing Vehicle: A suitable vehicle for intravenous (IV) and oral (PO) administration (e.g., saline, 5% dextrose in water).
-
Anesthesia (if required for procedures): Isoflurane or other suitable anesthetic.
-
Blood Collection Supplies: Syringes, capillary tubes, anticoagulant tubes (e.g., EDTA or heparin).
-
Sample Processing: Centrifuge, pipettes, storage vials.
-
Bioanalytical System: A validated LC-MS/MS system is essential for the sensitive and specific quantification of midazolam and its metabolites.
Experimental Protocols
3.3.1. Animal Preparation and Acclimatization
-
House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week to allow for acclimatization.
-
Provide free access to standard laboratory chow and water.
-
For serial blood sampling, surgical implantation of a jugular vein catheter is recommended to minimize stress during collection. Allow for a post-surgical recovery period of at least 48 hours.
3.3.2. Dosing
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Prepare the midazolam dosing solution in the chosen vehicle at the desired concentration.
-
Administer midazolam via the desired route (e.g., intravenous bolus or infusion, oral gavage). A typical dose for pharmacokinetic studies in rodents can range from 0.5 to 10 mg/kg.
3.3.3. Blood Sample Collection
-
Collect blood samples (approximately 100-200 µL) at predetermined time points. A typical sampling schedule for an IV dose might be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose. For oral administration, earlier time points may be adjusted to capture the absorption phase.
-
Collect blood into tubes containing an appropriate anticoagulant. EDTA plasma is often preferred for stability of this compound.
-
Place samples on ice immediately after collection.
3.3.4. Plasma Preparation and Storage
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis. This compound has shown stability in plasma for at least 6 months at this temperature.
3.3.5. Bioanalytical Method
A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying midazolam and its metabolites in plasma.
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) are common methods for extracting the analytes from the plasma matrix.
-
Chromatography: A C18 or phenyl analytical column is typically used for separation.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Precursor-to-product ion transitions for this compound are typically m/z 342.1 → 325.1.
-
Quantification: A standard curve is generated using known concentrations of this compound, and the concentrations in the unknown samples are determined by interpolation.
Data Presentation and Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis with software such as WinNonlin.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Description | Units |
| Cmax | Maximum observed plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | h |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ngh/mL |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ngh/mL |
| t1/2 | Elimination half-life | h |
| CL/F | Apparent total body clearance (for extravascular administration) | L/h/kg |
| Vd/F | Apparent volume of distribution (for extravascular administration) | L/kg |
Table 2: Example Plasma Concentration-Time Data for this compound
| Time (h) | Mean Plasma Concentration (ng/mL) | Standard Deviation |
| 0.083 | 15.2 | 3.1 |
| 0.25 | 45.8 | 9.7 |
| 0.5 | 62.1 | 12.5 |
| 1 | 55.4 | 11.3 |
| 2 | 30.9 | 6.8 |
| 4 | 10.1 | 2.5 |
| 8 | 2.3 | 0.8 |
| 24 | < LLOQ | - |
LLOQ: Lower Limit of Quantification
Conclusion
This document provides a comprehensive guide for designing and executing in vivo pharmacokinetic studies of this compound. Adherence to these detailed protocols will enable researchers to generate robust and reliable data, contributing to a deeper understanding of midazolam's metabolism and its clinical implications. The use of validated bioanalytical methods and appropriate pharmacokinetic modeling are critical for the successful interpretation of the study results.
References
Application Notes and Protocols for the Analysis of 4-Hydroxymidazolam
These application notes provide detailed protocols for the quantitative analysis of 4-hydroxymidazolam, a minor but important metabolite of the sedative midazolam, in biological matrices. The methodologies are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies.
Introduction
This compound is one of the primary metabolites of midazolam, formed through oxidation by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5.[1][2] Although it is considered a minor metabolite compared to 1'-hydroxymidazolam, its quantification is crucial for a comprehensive understanding of midazolam's metabolism and disposition.[3] this compound is further metabolized via glucuronidation by UDP-glucuronosyltransferases (UGTs), mainly UGT1A4, 2B4, and 2B7.[4] Due to its acid sensitivity, analytical methods require careful optimization to ensure its stability and accurate measurement.[3]
Certified reference materials for this compound are commercially available and essential for the development and validation of quantitative assays. This document outlines protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantifying drug metabolites in complex biological samples.
Metabolic Pathway of Midazolam
Midazolam is extensively metabolized in the liver. The primary oxidative pathway is hydroxylation, leading to the formation of 1'-hydroxymidazolam and this compound. These metabolites are then conjugated with glucuronic acid to form glucuronides, which are subsequently excreted in the urine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and this compound in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 1'- and this compound by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 4-Hydroxymidazolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymidazolam is the second most abundant metabolite of midazolam, a widely used short-acting benzodiazepine. The formation of this compound is almost exclusively catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5, making its quantification a critical component in the study of drug metabolism and drug-drug interactions.[1][2] Subsequently, it is further metabolized via glucuronidation, primarily by the UDP-glucuronosyltransferase UGT1A4.[3][4]
These application notes provide detailed protocols for utilizing this compound in cell-based assays, focusing on its role as a key metabolite for assessing CYP3A4/5 activity and its potential, albeit minor, direct pharmacological effects.
Metabolic Pathway of Midazolam to this compound
The metabolic cascade from midazolam to its hydroxylated and glucuronidated metabolites is a key pathway in drug metabolism studies. The initial hydroxylation is a critical step mediated by CYP3A4 and CYP3A5 enzymes, primarily in the liver and intestine, followed by conjugation with glucuronic acid for excretion.
Caption: Metabolic conversion of midazolam to its primary metabolites.
Application 1: Assessment of CYP3A4/5 Activity and Drug-Drug Interactions
The formation of this compound, often in conjunction with 1'-hydroxymidazolam, serves as a sensitive probe for CYP3A4/5 activity in various in vitro systems, including human liver microsomes, primary hepatocytes, and engineered cell lines expressing these enzymes. The ratio of 1'-hydroxymidazolam to this compound can provide insights into allosteric interactions with CYP3A4.[5]
Experimental Workflow: CYP3A4 Inhibition Assay
This workflow outlines the steps to assess the inhibitory potential of a test compound on CYP3A4-mediated midazolam metabolism.
Caption: Workflow for a cell-based CYP3A4 inhibition assay.
Protocol: CYP3A4 Inhibition in Human Hepatocytes
Objective: To determine the inhibitory effect of a test compound on the formation of this compound from midazolam in cultured human hepatocytes.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
Midazolam
-
Test compound
-
NADPH regenerating system (for microsome-based assays)
-
Acetonitrile (ACN)
-
Internal standard (e.g., deuterated this compound)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Plate human hepatocytes in collagen-coated plates at a suitable density and allow them to attach and form a monolayer.
-
Compound Preparation: Prepare stock solutions of midazolam and the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the test compound.
-
Incubation:
-
Pre-incubate the hepatocyte monolayer with the test compound at various concentrations for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the metabolic reaction by adding midazolam (final concentration typically in the low micromolar range) to each well.
-
Incubate for a predetermined time (e.g., 60 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing an appropriate internal standard.
-
Centrifuge the plates to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentrations of 1'-hydroxymidazolam and this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of formation of this compound at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Quantitative Data from In Vitro Metabolism Studies
The following table summarizes kinetic parameters for the formation and subsequent glucuronidation of this compound from published studies.
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| CYP3A (RLM) | Midazolam | This compound | 5.12 | 0.72 | |
| CYP3A (HLM) | Midazolam | This compound | 27.87 | 0.32 | |
| UGT1A4 (HLM) | This compound | This compound Glucuronide | 46 | 0.445 | |
| UGT1A4 (recombinant) | This compound | This compound Glucuronide | 64 | 0.427 |
HLM: Human Liver Microsomes, RLM: Rat Liver Microsomes
Application 2: Investigation of Direct Cellular Effects of this compound
While primarily studied as a metabolite, it is important to assess the potential direct biological activities of this compound, such as cytotoxicity or off-target signaling. The affinity of this compound for the benzodiazepine receptor is significantly lower than that of its parent compound, midazolam, suggesting a reduced potential for direct pharmacological effects.
General Workflow for Cytotoxicity Assessment
This workflow provides a general outline for evaluating the cytotoxic potential of this compound on a chosen cell line.
Caption: General workflow for assessing the cytotoxicity of this compound.
Protocol: General Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of a selected cell line.
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Application 3: Glucuronidation Studies in Cell-Based Systems
Understanding the Phase II metabolism of this compound is crucial for a complete picture of its disposition. In vitro systems can be used to study its glucuronidation by UGT enzymes.
Protocol: In Vitro Glucuronidation of this compound
Objective: To characterize the glucuronidation of this compound in human liver microsomes or UGT-expressing cell lines.
Materials:
-
Human liver microsomes (HLM) or recombinant UGT1A4-expressing cell lysates
-
This compound
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Ice-cold acetonitrile
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, MgCl2, HLM or cell lysate, and this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Start the reaction by adding UDPGA.
-
Incubation: Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of this compound glucuronide using a validated LC-MS/MS method.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Summary
This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. Its primary application in cell-based assays is as a specific metabolite marker for CYP3A4/5 activity, providing a sensitive system for evaluating drug-drug interactions. While its direct pharmacological effects appear to be minimal, a thorough in vitro assessment of its potential cytotoxicity and off-target activities is a necessary component of a comprehensive safety evaluation. The protocols and data presented here provide a foundation for the design and execution of robust cell-based assays involving this compound.
References
- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and this compound in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midazolam: a review of therapeutic uses and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 59468-85-8 [chemicalbook.com]
Application Note: In Vitro Metabolism of 4-Hydroxymidazolam using Liver Microsomes
Introduction
4-Hydroxymidazolam is one of the primary oxidative metabolites of midazolam, a short-acting benzodiazepine. The formation of this compound from midazolam is predominantly catalyzed by cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes located in the liver and small intestine.[1][2][3] Understanding the subsequent metabolic fate of this compound is crucial for a comprehensive characterization of the drug's overall clearance and potential drug-drug interactions. This application note provides a detailed protocol for the in vitro incubation of this compound with liver microsomes to investigate its potential for further metabolism, such as glucuronidation.
Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a rich concentration of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[4][5] This makes them a valuable in vitro tool for studying phase I and phase II metabolism of drug candidates. This protocol is intended for researchers, scientists, and drug development professionals.
Materials and Reagents
-
Human Liver Microsomes (pooled)
-
This compound
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid), if investigating glucuronidation
-
Alamethicin (pore-forming agent), if investigating glucuronidation
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (HPLC grade) or other suitable organic solvent for reaction termination
-
Internal Standard (for analytical quantification)
-
37°C water bath or incubator
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Protocol
This protocol outlines the steps for incubating this compound with human liver microsomes to assess its metabolic stability.
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid inhibiting enzyme activity.
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions. This system provides a sustained supply of NADPH, a critical cofactor for CYP-mediated reactions.
-
Liver Microsomes: Thaw cryopreserved liver microsomes slowly on ice immediately before use. Dilute the microsomes to the desired working concentration with cold potassium phosphate buffer.
2. Incubation Procedure:
-
In a microcentrifuge tube, add the following components in order:
-
Potassium Phosphate Buffer (pH 7.4)
-
This compound working solution
-
Diluted liver microsomes
-
-
Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to equilibrate with the enzymes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation for a predetermined set of time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard. The organic solvent will precipitate the microsomal proteins.
-
Vortex the samples and centrifuge at a high speed (e.g., >3000 rpm) for 5-10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
3. Analytical Procedure:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound and the formation of any potential metabolites.
-
The use of a stable isotope-labeled internal standard is recommended for accurate quantification.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
From this plot, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint) of the compound.
Quantitative Data Summary
The following table provides typical concentration ranges for the microsomal incubation of this compound. Note that these values should be optimized for each specific experimental setup.
| Parameter | Typical Value/Range | Rationale |
| Substrate Concentration (this compound) | 1 - 10 µM | Should be around the Km value if known; low concentrations are used to determine initial rates. |
| Microsomal Protein Concentration | 0.2 - 1.0 mg/mL | A balance between sufficient enzyme activity and avoiding excessive protein precipitation. |
| NADPH Concentration | 1 mM | A saturating concentration to ensure the cofactor is not rate-limiting. |
| Incubation Temperature | 37°C | Mimics physiological temperature for optimal enzyme activity. |
| Incubation Time | 0 - 60 minutes | Time course to determine the rate of metabolism. |
| pH | 7.4 | Optimal pH for most CYP enzymes. |
| Final Solvent Concentration | < 1% | To prevent inhibition of metabolic enzymes. |
Visualizations
Below are diagrams illustrating the metabolic pathway of midazolam and the experimental workflow for the microsomal incubation of this compound.
References
- 1. Expression of the human CYP3A4 gene in the small intestine of transgenic mice: in vitro metabolism and pharmacokinetics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo glucuronidation of midazolam in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oyc.co.jp [oyc.co.jp]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for 4-Hydroxymidazolam in Drug-Drug Interaction (DDI) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Midazolam (MDZ) is a sensitive probe substrate for cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1][2][3] The major metabolite of midazolam is 1'-hydroxymidazolam (1'-OH-MDZ), while 4-hydroxymidazolam (4-OH-MDZ) is a minor metabolite.[1][4] The formation of these two metabolites is catalyzed by CYP3A4 and can be influenced by the presence of other drugs, making the ratio of 1'-OH-MDZ to 4-OH-MDZ a sensitive marker for investigating drug-drug interactions (DDIs). This document provides detailed application notes and protocols for utilizing this compound in DDI studies.
Metabolic Pathway of Midazolam
Midazolam is extensively metabolized by CYP3A4 in the liver and small intestine. The primary metabolic pathway is hydroxylation at the 1' position to form 1'-OH-MDZ. A secondary hydroxylation occurs at the 4-position to form 4-OH-MDZ. The ratio of these metabolites is not constant and can be altered by the binding of other compounds to allosteric sites on the CYP3A4 enzyme. Both 1'-OH-MDZ and 4-OH-MDZ are further metabolized via glucuronidation by UDP-glucuronosyltransferases (UGTs), primarily UGT1A4, UGT2B4, and UGT2B7, to facilitate their excretion.
References
- 1. Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Composite midazolam and 1′-OH midazolam population pharmacokinetic model for constitutive, inhibited and induced CYP3A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming 4-Hydroxymidazolam instability in acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the instability of 4-Hydroxymidazolam, a primary metabolite of Midazolam, in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a minor active metabolite of the short-acting benzodiazepine, Midazolam.[1][2] Its stability is a significant concern, particularly in acidic environments, as it is prone to degradation. This instability can lead to inaccurate quantification in pharmacokinetic and pharmacodynamic studies, impacting data integrity and the overall drug development process. The acid sensitivity has been noted during analytical procedures, where the use of acidic mobile phases or elution solvents can cause significant loss of the analyte.[1]
Q2: What is the primary cause of this compound instability in acidic conditions?
A2: The instability of this compound in acidic conditions is primarily due to the acid-catalyzed hydrolysis of the diazepine ring, a characteristic shared by many benzodiazepines. In an acidic environment, the seven-membered diazepine ring is susceptible to opening, which leads to the formation of a benzophenone derivative. While this reaction is reversible for Midazolam, prolonged exposure to acidic conditions can lead to the irreversible degradation of this compound.
Q3: What are the common experimental stages where degradation of this compound is observed?
A3: Degradation of this compound is most frequently encountered during sample preparation and analytical procedures. Specific stages of concern include:
-
Solid-Phase Extraction (SPE): Using acidic elution solvents, such as methanol containing formic acid, has been shown to cause significant degradation.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: Prolonged exposure to acidic mobile phases in the autosampler can lead to analyte degradation before injection.
-
Sample Storage: Storing biological samples (e.g., plasma, urine) at an acidic pH for extended periods can also contribute to the degradation of this compound.
Q4: How can I prevent the degradation of this compound during my experiments?
A4: Several strategies can be employed to minimize the degradation of this compound:
-
pH Control: Maintain the pH of solutions containing this compound as close to neutral as possible. If acidic conditions are unavoidable, minimize the exposure time.
-
Optimized Sample Preparation: During solid-phase extraction, use a neutral elution solvent like methanol. Acidification can be used in the sample loading step to improve retention, but the subsequent elution should be with a non-acidic solvent.[1]
-
Temperature Control: Perform experimental procedures at reduced temperatures (e.g., on ice) to slow down the rate of degradation.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the time the analyte spends in potentially destabilizing conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no recovery of this compound after Solid-Phase Extraction (SPE). | Degradation of the analyte due to an acidic elution solvent. | Use a neutral elution solvent, such as 100% methanol. Ensure the sample is loaded in an acidified aqueous solution (e.g., water with 1% formic acid) to ensure proper retention on the SPE sorbent, but elute with a neutral solvent. |
| Decreasing peak area of this compound with repeated injections from the same vial in LC-MS. | Instability of the analyte in the acidic mobile phase within the autosampler. | Minimize the residence time of the sample in the autosampler. Consider using a mobile phase with a less acidic pH if chromatographic performance is not compromised. Analyze samples immediately after placing them in the autosampler. |
| Inconsistent quantification results for this compound in stored samples. | Degradation of the analyte during storage due to improper pH or temperature. | Ensure biological samples are stored at an appropriate pH (neutral to slightly basic) and frozen at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in the chromatogram during forced degradation studies. | Formation of degradation products. | The primary degradation product is likely the ring-opened benzophenone derivative. Utilize mass spectrometry (MS) to identify the molecular weight of the unknown peaks and compare it to the expected degradation products. |
Quantitative Data on Stability
The following table summarizes the stability of this compound under different analytical conditions, highlighting its sensitivity to acid.
| Condition | Analyte Recovery/Response | Time | Reference |
| SPE Elution with Methanol + 1% Formic Acid | >80% loss of response | 10 hours | |
| SPE Elution with Methanol + 1% Formic Acid | Complete degradation | 24 hours | |
| SPE Sample Loading with Water + 1% Formic Acid & Elution with Methanol | Consistently robust response | 1, 10, and 24 hours |
Experimental Protocols
Protocol 1: Optimized Solid-Phase Extraction (SPE) for this compound
This protocol is designed to maximize the recovery of this compound from plasma samples by minimizing acid-induced degradation.
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Water with 1% Formic Acid
-
10 mM Ammonium Carbonate
-
Plasma sample containing this compound
-
Internal Standard (IS) solution
-
Centrifuge
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE plate wells with 200 µL of methanol, followed by 200 µL of water.
-
Equilibration: Equilibrate the wells with 200 µL of water containing 1% formic acid.
-
Sample Loading: In a separate tube, mix 50 µL of the plasma sample with 50 µL of the internal standard solution and 200 µL of water containing 1% formic acid. Vortex and centrifuge briefly. Load the entire mixture onto the equilibrated SPE wells.
-
Washing: Wash the wells with 200 µL of 10 mM ammonium carbonate.
-
Elution: Elute the analytes with two aliquots of 25 µL of methanol into a clean collection plate.
-
Reconstitution: Add 150 µL of water to the eluted sample for dilution before LC-MS analysis.
Protocol 2: Forced Degradation Study in Acidic Conditions
This protocol outlines a method to intentionally degrade this compound to study its degradation pathway and identify degradation products.
Materials:
-
This compound standard solution
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution for neutralization
-
pH meter
-
Incubator or water bath
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the different concentrations of HCl. Prepare a control sample in water.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Sampling: At each time point, withdraw an aliquot of the sample.
-
Neutralization: Immediately neutralize the acidic sample with an equivalent amount of NaOH to stop the degradation reaction.
-
Analysis: Analyze the samples by LC-MS to quantify the remaining this compound and identify any degradation products. The mass spectrometer can be used to determine the molecular weights of new peaks appearing in the chromatogram.
Visualizations
Degradation Pathway of this compound in Acidic Conditions
Caption: Proposed acid-catalyzed degradation of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
minimizing matrix effects in 4-Hydroxymidazolam LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-hydroxymidazolam.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, offering potential causes and solutions to mitigate matrix effects.
Issue 1: Poor Signal Intensity or Signal Suppression
Possible Cause: Co-eluting endogenous matrix components, such as phospholipids or salts, are interfering with the ionization of this compound in the mass spectrometer source.[1][2][3][4] This is a common form of matrix effect known as ion suppression.
Solutions:
-
Optimize Sample Preparation: A more rigorous sample cleanup method can remove interfering substances. Consider switching from a simple protein precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract. HybridSPE techniques that specifically target phospholipid removal can also be highly effective.
-
Chromatographic Separation: Modify the LC method to chromatographically separate this compound from the region of ion suppression. This can be achieved by altering the mobile phase gradient, changing the analytical column to one with a different stationary phase chemistry, or adjusting the flow rate.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression as the analyte. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause: Variability in the composition of the biological matrix between different samples or lots can lead to inconsistent levels of ion suppression. The FDA recommends evaluating matrix effects from at least six different sources or lots.
Solutions:
-
Matrix-Matched Calibrators and Quality Controls (QCs): Prepare calibration standards and QCs in the same biological matrix as the study samples. This helps to normalize the matrix effect across the analytical run.
-
Robust Sample Preparation: Employing a consistent and efficient sample preparation method, such as SPE or LLE, will minimize variability in matrix composition between samples.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.
Issue 3: High Background Noise or Interferences
Possible Cause: Insufficient sample cleanup or carryover from previous injections can lead to a high chemical background, obscuring the this compound peak.
Solutions:
-
Improve Sample Preparation: As with signal suppression, a more selective sample preparation technique like SPE can significantly reduce background noise.
-
Optimize LC Method: Ensure adequate chromatographic resolution between this compound and any interfering peaks.
-
System Cleaning: Implement a robust wash cycle for the autosampler and injection port to prevent carryover between samples. Regularly clean the mass spectrometer's ion source to remove accumulated non-volatile salts and other residues.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS analysis?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantitative results.
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: There are two primary methods for evaluating matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the MS while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate regions of ion suppression, while peaks indicate ion enhancement.
-
Quantitative Assessment: This involves comparing the peak area of this compound in a "post-extraction spiked" sample (blank matrix is extracted first, then spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.
Q3: What type of internal standard is best for compensating for matrix effects?
A3: A stable isotope-labeled (SIL) internal standard of this compound is considered the "gold standard". Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and is affected by matrix interferences in the same way, allowing for reliable correction of any signal suppression or enhancement.
Q4: Can protein precipitation alone be sufficient for sample cleanup?
A4: While protein precipitation is a simple and fast technique, it is often non-selective and may not adequately remove other matrix components like phospholipids and salts, which are common causes of ion suppression. For sensitive assays or complex matrices, more selective techniques like LLE or SPE are generally recommended.
Q5: Are there any specific considerations for this compound stability during sample preparation?
A5: Yes, one study noted that this compound can be sensitive to acidic conditions. Therefore, care should be taken when using acidic modifiers in loading or elution solvents during SPE, and conditions should be optimized to ensure its stability and recovery.
Quantitative Data Summary
The following tables summarize typical parameters and acceptance criteria for bioanalytical method validation, which includes the assessment of matrix effects.
Table 1: FDA Guidance on Selectivity and Matrix Effect Evaluation
| Parameter | Recommendation | Acceptance Criteria |
| Selectivity | Analyze blank matrix from at least 6 individual sources. | Interference at the retention time of the analyte should be ≤ 20% of the LLOQ response. Interference at the retention time of the internal standard should be ≤ 5% of its response. |
| Matrix Effect | Evaluate at low and high QC concentrations in at least 6 lots of matrix. | The precision (CV%) of the analyte/internal standard response ratio should not be greater than 15%. |
Table 2: Example of Matrix Effect and Recovery Data for Midazolam and its Metabolites (including this compound)
Note: This is illustrative data based on a published method.
| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| This compound | 2 | 89.6 | 94.5 |
| 20 | 92.1 | 96.2 | |
| 200 | 95.3 | 98.1 | |
| 800 | 94.5 | 97.3 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
This compound analytical standard.
-
Internal standard (ideally, a stable isotope-labeled version of this compound).
-
All solvents and reagents used in the sample preparation and LC-MS analysis.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analytical standard and internal standard into the final reconstitution solvent at a specific concentration (e.g., a mid-range QC).
-
Set B (Post-Extraction Spike): Process blank matrix samples using your established extraction procedure (e.g., SPE or LLE). After the final evaporation step, spike the dried extract with the same concentration of the analytical standard and internal standard as in Set A, using the same reconstitution solvent.
-
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect (ME):
-
ME (%) = (Mean peak area of analyte in Set B / Mean peak area of analyte in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
The internal standard-normalized matrix effect can also be calculated by using the peak area ratios (analyte/IS).
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To provide a cleaner sample extract of this compound from plasma compared to protein precipitation.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges/plates.
-
Methanol (conditioning solvent).
-
Water (equilibration solvent).
-
Acidified water (e.g., with formic acid) for sample loading.
-
Wash solvent (e.g., aqueous/organic mixture).
-
Elution solvent (e.g., methanol or acetonitrile, possibly with a basic modifier).
-
Vacuum manifold or positive pressure processor.
Procedure:
-
Sample Pre-treatment: Thaw plasma samples. Spike with the internal standard. Acidify the sample with a small amount of acid (e.g., formic acid) to ensure the analyte is in its protonated form for better retention on a reversed-phase sorbent.
-
SPE Cartridge Conditioning: Pass 1-2 mL of methanol through the cartridge.
-
SPE Cartridge Equilibration: Pass 1-2 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove salts and other polar interferences.
-
Elution: Elute this compound and the internal standard with an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Logic for selecting a sample preparation method.
References
Technical Support Center: Optimizing Solid-Phase Extraction of 4-Hydroxymidazolam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) recovery of 4-Hydroxymidazolam.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solid-phase extraction of this compound.
Issue 1: Low or No Recovery of this compound
| Possible Cause | Recommended Solution |
| Degradation due to Acidic Conditions | This compound is known to be unstable in acidic conditions. Avoid using strong acids in the elution solvent. Elution with methanol containing 1% formic acid has been shown to cause significant degradation.[1] |
| Inappropriate SPE Sorbent | The choice of sorbent is critical for retaining the analyte. Waters Oasis HLB and C18 cartridges have been used successfully for the extraction of midazolam and its metabolites.[1][2] |
| Suboptimal Loading Conditions | The pH and composition of the loading solution affect analyte retention. Loading the sample in water containing 1% formic acid has been shown to improve recovery compared to using water alone.[1] |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. While acidic conditions should be avoided in the elution step for this compound, ensure the solvent is appropriate for the chosen sorbent. Methanol has been used effectively.[1] Consider increasing the elution volume or performing a second elution step. |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough and low recovery. Reduce the sample volume or use a cartridge with a higher sorbent mass. |
| High Flow Rate | If the flow rate during sample loading or elution is too high, there may be insufficient interaction time between the analyte and the sorbent. Optimize the flow rate; a general starting point is 1-2 mL/min for loading and 1 mL/min for elution. |
| Improper Cartridge Conditioning or Equilibration | Failure to properly prepare the SPE cartridge can lead to inconsistent and poor recovery. Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) to activate the sorbent, followed by equilibration with a solution that mimics the sample matrix. |
Issue 2: High Variability in Recovery (Poor Reproducibility)
| Possible Cause | Recommended Solution |
| Inconsistent pH | Minor variations in the pH of the sample and loading solutions can lead to significant differences in recovery due to the analyte's stability. Prepare fresh solutions and verify the pH of each batch. |
| Variable Flow Rates | Manual processing can introduce variability in flow rates between samples. Use a vacuum manifold or an automated SPE system to ensure consistent flow rates. |
| Incomplete Drying | If a drying step is included, ensure it is consistent. Over-drying can lead to the loss of volatile analytes, while insufficient drying can result in a wet sorbent that affects elution efficiency. |
| Matrix Effects | Components in the sample matrix (e.g., plasma, urine) can interfere with the binding of the analyte to the sorbent or co-elute, causing ion suppression or enhancement in LC-MS analysis. Incorporate a wash step with a solvent that removes interferences without eluting the analyte. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the recovery of this compound during SPE?
A1: The most critical factor is the acid sensitivity of this compound. Exposure to acidic conditions, particularly during the elution step, can lead to significant degradation and consequently, low recovery. It is crucial to optimize the pH of all solutions and avoid strong acids in the elution solvent.
Q2: Which SPE sorbent is recommended for this compound extraction?
A2: Polymeric reversed-phase sorbents like the Waters Oasis HLB have been shown to be effective for the extraction of this compound from plasma. C18 cartridges have also been reported to provide good recovery for midazolam and its metabolites. The choice of sorbent should be validated for your specific sample matrix and analytical method.
Q3: How can I improve the binding of this compound to the SPE sorbent?
A3: To improve binding, ensure the sample is loaded under appropriate pH conditions. For reversed-phase SPE, acidifying the sample can enhance the retention of certain compounds. For this compound, loading with water containing a small amount of formic acid (e.g., 1%) has been shown to improve recovery compared to loading with water alone.
Q4: What is an optimal elution solvent for this compound?
A4: An effective elution solvent for this compound is methanol. It is important to avoid acidic additives in the elution solvent to prevent degradation of the analyte.
Q5: Should I include a drying step in my SPE protocol?
A5: A drying step after the wash and before elution can be beneficial, especially if the wash solvent is aqueous and the elution solvent is organic. This step helps to remove residual water, which can improve the efficiency of the organic elution solvent. However, excessive drying should be avoided as it can lead to the loss of volatile compounds.
Experimental Protocol: SPE of this compound from Plasma
This protocol is based on a validated method using Waters Oasis HLB µ-Elution SPE plates.
Materials:
-
Waters Oasis HLB µ-Elution SPE 96-well plate
-
Methanol
-
Water
-
Formic Acid
-
10 mM Ammonium Carbonate
Procedure:
-
Conditioning: Condition the SPE plate wells with 200 µL of methanol.
-
Equilibration: Equilibrate the wells with 200 µL of water, followed by 200 µL of water containing 1% formic acid.
-
Loading: Load the plasma sample (pre-treated as necessary) onto the SPE plate.
-
Washing: Wash the wells with 200 µL of 10 mM ammonium carbonate to remove interferences.
-
Elution: Elute the analytes with two aliquots of 25 µL of methanol into a collection plate.
-
Dilution: Add 150 µL of water to the eluate before analysis.
Quantitative Data Summary
The following table summarizes the impact of different SPE conditions on the stability and recovery of this compound based on available literature.
| Parameter | Condition 1 | Condition 2 | Outcome on this compound | Reference |
| Loading Solvent | Water | Water with 1% Formic Acid | Recovery was low with water alone. Improved recovery with water containing 1% formic acid. | |
| Elution Solvent | Methanol | Methanol with 1% Formic Acid | Robust response with methanol. Significant degradation (>80% loss after 10h) with methanol containing 1% formic acid. | |
| Sorbent Type | C18 Cartridge | Not Specified | Recoveries in excess of 90% for midazolam and its metabolites. |
Visualizations
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and this compound in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase extraction of midazolam and two of its metabolites from plasma for high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of 4-Hydroxymidazolam in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxymidazolam. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC?
An ideal HPLC peak should be symmetrical and sharp, resembling a Gaussian distribution.[1][2] Good peak shape is crucial for accurate quantification and resolution from other components in the sample.[3] Deviations from this ideal shape, such as tailing, fronting, broadening, or splitting, can indicate a problem with the analytical method or the HPLC system.[3]
Q2: Why is this compound prone to poor peak shape?
This compound can be particularly sensitive to analytical conditions. One key factor is its sensitivity to acidic conditions, which can affect its stability and chromatographic behavior. Additionally, as a basic compound, it can interact with residual silanol groups on silica-based columns, leading to peak tailing.
Q3: What are the most common peak shape problems observed for this compound?
The most common issues encountered are peak tailing, peak broadening, and split peaks. Each of these problems can have multiple causes, ranging from chemical interactions within the column to issues with the HPLC system itself.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific peak shape problems with this compound.
Issue 1: Peak Tailing
Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a frequent problem.
Symptoms:
-
Asymmetrical peak with a "tail" extending to the right.
-
Tailing Factor (Tf) or Asymmetry Factor (As) greater than the method's specification (ideally close to 1).
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Basic compounds like this compound can interact with acidic residual silanol groups on the silica-based column packing. To mitigate this, use a well-endcapped column or a column with a different stationary phase (e.g., phenyl). Using a buffered mobile phase with a pH between 3 and 7 can also help by keeping the silanol groups in a non-ionized state. |
| Column Overload | Injecting too much sample can saturate the column, leading to tailing. Reduce the injection volume or dilute the sample. Consider using a column with a larger internal diameter or particle size if sample concentration cannot be reduced. |
| Column Degradation | Over time, the stationary phase can degrade, exposing more active silanol sites. If the problem persists with a new column, this is less likely the cause. If the column is old, replace it. Using a guard column can help extend the life of the analytical column. |
| Mobile Phase pH | An inappropriate mobile phase pH can affect the ionization state of this compound and its interaction with the stationary phase. It is crucial to control the mobile phase pH. For basic analytes, a mobile phase pH 2 units above or below the pKa is recommended. Given this compound's acid sensitivity, a pH towards the higher end of the typical reversed-phase range may be beneficial. |
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Peak Broadening
Broad peaks can compromise resolution and reduce sensitivity.
Symptoms:
-
Wider than expected peaks.
-
Loss of theoretical plates.
Potential Causes and Solutions:
| Cause | Solution |
| Column Deterioration | A void at the column inlet or contamination can cause peak broadening. Backflushing the column may help remove contaminants from the inlet frit. If a void is suspected, the column should be replaced. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that all connections are made with the shortest possible length of appropriate internal diameter tubing. |
| Inappropriate Mobile Phase | A mobile phase that is too "weak" (low organic content) can lead to increased retention and broader peaks. Conversely, a mobile phase that is too "strong" can cause the analyte to elute too quickly with poor interaction, also potentially affecting peak shape. Optimize the mobile phase composition. |
| Temperature Fluctuations | Inconsistent column temperature can affect retention times and peak width. Use a column oven to maintain a stable temperature. |
Issue 3: Split or Shoulder Peaks
Split peaks suggest that the analyte is entering the column in two or more bands.
Symptoms:
-
A single analyte appears as two or more merged peaks.
-
A "shoulder" appears on the main peak.
Potential Causes and Solutions:
| Cause | Solution |
| Partially Blocked Frit | Debris from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the column head. Try backflushing the column. If this doesn't resolve the issue, replace the frit or the column. |
| Column Void | A void in the packing material at the head of the column can cause the sample band to split. This usually requires column replacement. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting. Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, it should ideally be weaker than the mobile phase. |
| Mobile Phase pH close to pKa | If the mobile phase pH is very close to the pKa of this compound, both the ionized and non-ionized forms of the molecule may be present, which can lead to peak splitting or shoulders. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
This protocol describes the preparation of a buffered mobile phase, which is crucial for controlling the peak shape of ionizable compounds like this compound.
Objective: To prepare a reproducible mobile phase at a controlled pH to minimize peak tailing and splitting.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Buffer salt (e.g., ammonium formate, ammonium acetate, or potassium phosphate)
-
Acid or base for pH adjustment (e.g., formic acid, acetic acid, or phosphoric acid)
Procedure:
-
Weigh the appropriate amount of buffer salt to achieve the desired concentration (typically 10-20 mM) in the aqueous portion of the mobile phase.
-
Dissolve the salt in the HPLC-grade water.
-
Adjust the pH of the aqueous buffer solution to the desired value using a calibrated pH meter. Add acid or base dropwise while stirring.
-
Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.
-
Measure the required volumes of the filtered aqueous buffer and the organic solvent and mix them thoroughly.
-
Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging before use.
Note: Always measure and adjust the pH of the aqueous component before adding the organic solvent for the most accurate and reproducible results.
Protocol 2: Column Flushing and Regeneration
This protocol is for cleaning a column that may be contaminated, leading to poor peak shape or high backpressure.
Objective: To remove strongly retained contaminants from the HPLC column.
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with a series of solvents in order of decreasing polarity. A typical sequence for a reversed-phase column is:
-
Mobile phase without buffer salts (e.g., water/organic solvent mixture)
-
100% Water
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with the column)
-
100% Isopropanol
-
Mobile phase without buffer salts
-
-
Flush with at least 10-20 column volumes of each solvent.
-
Equilibrate the column with the initial mobile phase conditions before re-connecting to the detector and resuming analysis.
Caution: Always check the column manufacturer's instructions for recommended cleaning procedures and solvent compatibility. Reversing the flow direction (backflushing) can be effective for removing inlet frit contamination, but ensure this is permitted for your specific column.
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Analysis
This table summarizes typical starting conditions for the analysis of this compound, derived from published methods.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 2.6 µm, 2 x 50 mm | Zorbax-SB Phenyl, 3.5 µm, 2.1 x 100 mm | Spherisorb S5CN, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Acetic Acid in Water | 10 mM Ammonium Acetate in 10% Methanol | Not specified (part of a mixture) |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile | Acetonitrile | Not specified (part of a mixture) |
| Gradient/Isocratic | Gradient | Gradient | Isocratic |
| Flow Rate | Not specified | 0.25 mL/min | 1.7 mL/min |
| Detection | MS/MS | MS/MS | UV at 245 nm |
| Column Temperature | Not specified | Not specified | 45 °C |
Logical Relationships in Troubleshooting
The following diagram illustrates the relationship between common problems, their causes, and potential solutions in HPLC troubleshooting.
Caption: Relationship between HPLC problems, causes, and solutions.
References
Technical Support Center: Optimizing 4-Hydroxymidazolam Detection in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 4-Hydroxymidazolam detection in plasma samples.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental workflow for this compound quantification.
Issue 1: Low or No Signal Intensity for this compound
Possible Causes and Solutions:
-
Degradation of this compound: this compound is known to be sensitive to acidic conditions.[1]
-
Solution: During sample preparation, especially Solid-Phase Extraction (SPE), avoid strongly acidic conditions. Opt for neutral or slightly basic wash and elution buffers. For instance, using water for sample loading in SPE has been shown to result in low recovery, whereas using water with 1% formic acid for loading and methanol for elution can improve recovery.[1]
-
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for this compound.
-
Solution: Compare different extraction techniques. While protein precipitation is simple, it can result in higher background noise.[1] Liquid-liquid extraction (LLE) with solvents like ethyl acetate-heptane (1:4) or solid-phase extraction (SPE) with cartridges like Oasis HLB or C18 often provide cleaner samples and better recovery.[1][2]
-
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion pairs or collision energy will lead to poor signal.
-
Solution: Optimize MS/MS parameters by infusing a standard solution of this compound. Commonly used transitions are m/z 342.1 → 325.1 and 342.1 → 297.0.
-
-
Sample Stability Issues: this compound may not be stable under the storage conditions used.
-
Solution: Ensure proper storage of plasma samples. Long-term stability has been demonstrated at -80°C for up to 6 months. For processed samples in the autosampler, stability has been confirmed for at least 24 hours at room temperature. This compound is reported to be stable for 7 days in EDTA plasma at room temperature, but only for 3 days in serum or heparin plasma.
-
Issue 2: High Background Noise or Matrix Effects
Possible Causes and Solutions:
-
Insufficient Sample Cleanup: Co-eluting endogenous components from the plasma matrix can interfere with ionization, causing signal suppression or enhancement.
-
Solution: Employ a more rigorous sample preparation method. SPE is generally superior to protein precipitation for removing interfering matrix components. LLE is also an effective technique for sample cleanup.
-
-
Inadequate Chromatographic Separation: Poor separation of this compound from matrix components can lead to interference.
-
Solution: Optimize the LC method. Adjusting the gradient elution profile or using a different stationary phase (e.g., C18, Phenyl) can improve separation. A longer chromatographic run time may be necessary to resolve the analyte from interferences.
-
-
Choice of Ionization Technique: Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).
-
Solution: If available, evaluate the use of an APCI source, as it may be less prone to matrix effects from plasma samples.
-
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes and Solutions:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Incompatible Injection Solvent: The solvent used to reconstitute the final extract may be too strong, causing peak distortion.
-
Solution: The reconstitution solvent should be similar in composition to or weaker than the initial mobile phase.
-
-
Column Degradation: Accumulation of matrix components on the analytical column can degrade its performance.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for improving this compound sensitivity?
Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective than protein precipitation for achieving high sensitivity. SPE with a polymeric sorbent like Oasis HLB can provide excellent cleanup and high recovery. LLE offers a good alternative for reducing matrix effects. While protein precipitation is faster, it often leads to higher background noise, which can compromise the limit of quantification.
Q2: Which internal standard (IS) should I use for accurate quantification?
The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte. For this compound, a deuterated version would be optimal. If a specific SIL-IS for this compound is unavailable, a deuterated analog of the parent drug, such as Midazolam-d4, or a related metabolite, like 1'-hydroxymidazolam-d4, can be used. Using a structural analog is also possible but is less ideal as it may not fully compensate for matrix effects and ionization variability.
Q3: What are the key stability considerations for this compound in plasma?
This compound is sensitive to acidic conditions and its stability can be affected by the type of anticoagulant used and storage temperature.
-
Freeze-Thaw Stability: It is stable for at least three freeze-thaw cycles when stored at -80°C.
-
Short-Term Stability: In EDTA plasma, it is stable for up to 7 days at room temperature. However, in serum and heparin plasma, stability is reduced to 3 days.
-
Long-Term Stability: Plasma samples are stable for at least 6 months when stored at -80°C.
-
Autosampler Stability: Extracted samples are generally stable in the autosampler for at least 24 hours at room temperature.
Q4: How can I minimize matrix effects to improve assay performance?
Minimizing matrix effects is crucial for sensitive and reproducible quantification.
-
Optimize Sample Preparation: Use SPE or LLE to effectively remove phospholipids and other interfering substances.
-
Improve Chromatographic Separation: Ensure baseline separation of this compound from co-eluting matrix components by optimizing the LC gradient and/or using a high-resolution column.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, thus providing accurate correction.
-
Matrix Matching: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to compensate for matrix effects.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for the detection of this compound in plasma.
Table 1: Comparison of Sample Preparation Methods
| Sample Preparation Method | LLOQ (ng/mL) | Recovery (%) | Key Findings | Reference |
| Protein Precipitation | 0.1 | >90 | Simple and fast, but may have higher background noise. | |
| Liquid-Liquid Extraction | 0.1 | 94 - 109 | Provides clean extracts and good recovery. | |
| Solid-Phase Extraction (SPE) | 0.5 | Not explicitly stated for 4-OHM, but method was optimized for its recovery. | Effective for removing matrix interferences and handling small sample volumes. |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | |||
| LC Column | C18 | Zorbax-SB Phenyl | Sunfire C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Acetic Acid (gradient) | Acetonitrile/10 mM Ammonium Acetate in 10% Methanol (gradient) | Methanol/10 mM Formic Acid (gradient) |
| Run Time | 5 min | 5.5 min | 10 min |
| MS Transition (m/z) | 342.1 → 325.1 | Not Specified | Not Specified |
| LLOQ (ng/mL) | 0.5 | 0.1 | 0.1 |
| Linear Range (ng/mL) | 0.5 - 1000 | 0.1 - 250 | 0.025 - 25 |
| Intra-day Precision (%CV) | < 15.8 | < 15 | < 10 |
| Inter-day Precision (%CV) | < 15.8 | < 15 | < 10 |
| Accuracy (%) | 99.6 - 110 | 85 - 115 | Within 15% of nominal |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) based on
-
Plate Conditioning: Condition a Waters Oasis HLB µ-elution plate with 200 µL of methanol followed by 200 µL of water.
-
Plate Equilibration: Equilibrate the plate with 200 µL of water containing 1% formic acid.
-
Sample Loading: In a separate tube, mix 50 µL of plasma sample with 50 µL of internal standard solution and 200 µL of water containing 1% formic acid. Load the entire mixture onto the SPE plate.
-
Washing: Wash the plate with 200 µL of 10 mM ammonium carbonate.
-
Elution: Elute the analytes with the appropriate solvent (e.g., methanol).
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase-compatible solvent.
Protocol 2: Liquid-Liquid Extraction (LLE) based on
-
Sample Aliquoting: Pipette 0.5 mL of plasma into a clean tube.
-
Internal Standard Addition: Add the internal standard solution.
-
Extraction: Add the extraction solvent (e.g., ethyl acetate-heptane, 1:4 v/v) and vortex for an extended period.
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Solvent Transfer: Transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and this compound in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly sensitive liquid chromatography tandem mass spectrometry method for simultaneous quantification of midazolam, 1'-hydroxymidazolam and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxymidazolam Stability Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxymidazolam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
Q2: What are the main factors affecting the stability of this compound in biological samples?
A2: The stability of this compound in biological matrices is influenced by several factors, including:
-
pH: this compound is known to be sensitive to acidic conditions, which can cause significant degradation.
-
Temperature: Storage temperature is a critical factor. Lower temperatures (e.g., -80°C) are generally required to maintain long-term stability.
-
Matrix Type: The stability of this compound can differ between various biological matrices such as plasma, serum, and urine. For instance, it has been shown to be more stable in EDTA plasma compared to serum or heparin plasma at room temperature.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: For long-term storage, it is recommended to store plasma and urine samples at -80°C. Studies have demonstrated acceptable stability of this compound in human plasma for at least 6 months at this temperature. For short-term storage and during sample processing, it is advisable to keep samples on ice to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Degradation due to acidic conditions during sample preparation. this compound is unstable in acidic environments. | Modify the sample extraction procedure to avoid strongly acidic conditions. For example, during solid-phase extraction (SPE), using an elution solvent without a strong acid can prevent significant loss. |
| Improper sample storage. Prolonged storage at room temperature or refrigeration can lead to degradation. | Immediately after collection, process samples at low temperatures (e.g., on ice) and store them at -80°C for long-term storage. | |
| Inconsistent results between replicates | Incomplete thawing of samples. | Ensure that samples are thawed completely and uniformly at room temperature before processing. |
| Multiple freeze-thaw cycles. The analyte may not be stable through numerous freeze-thaw cycles. | Aliquot samples into smaller volumes after the first thaw to avoid repeated freezing and thawing of the entire sample. Limit the number of freeze-thaw cycles to a validated number (e.g., three cycles). | |
| Analyte degradation in processed samples in the autosampler | Instability at room temperature. Extracted samples left in the autosampler for an extended period may degrade. | Validate the autosampler stability of the processed samples. One study showed that this compound was stable for at least 24 hours at room temperature in the autosampler. If instability is observed, minimize the time between sample preparation and analysis or use a cooled autosampler. |
Stability Data Summary
The following tables summarize the stability of this compound under various conditions as reported in the literature.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Concentration (ng/mL) | Number of Cycles | Accuracy (%) | Precision (%CV) | Reference |
| 2 | 3 | 100 - 110 | 2.15 - 8.14 | |
| 800 | 3 | 100 - 110 | 2.15 - 8.14 |
Table 2: Long-Term Stability of this compound in Human Plasma at -80°C
| Concentration (ng/mL) | Storage Duration | Accuracy (%) | Precision (%CV) | Reference |
| 2 | 6 months | 99.6 - 102 | 12.0 - 15.8 | |
| 800 | 6 months | 99.6 - 102 | 12.0 - 15.8 |
Table 3: Room Temperature Stability of this compound in Different Matrices
| Matrix | Storage Duration | Stability | Reference |
| EDTA Plasma | 7 days | Stable | |
| Serum | 3 days | Stable | |
| Heparin Plasma | 3 days | Stable | |
| Urine | < 24 hours | Stable |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Plasma using SPE
This protocol is adapted from a validated method for the quantification of midazolam and its metabolites in pediatric plasma.
-
Conditioning: Condition a 96-well µ-elution solid-phase extraction (SPE) plate with 200 µL of methanol, followed by 200 µL of water.
-
Equilibration: Equilibrate the SPE plate with 200 µL of water containing 1% formic acid.
-
Loading: Load a mixture of 200 µL of water with 1% formic acid, 50 µL of the plasma sample, and 50 µL of the internal standard solution onto the SPE plate. Apply vacuum to ensure the sample loads completely.
-
Washing: Wash the plate with 200 µL of 10 mM ammonium carbonate.
-
Elution: Elute the analytes with two aliquots of 25 µL of methanol into a collection plate.
-
Dilution: Add 150 µL of water to the eluted sample before analysis.
Protocol 2: Freeze-Thaw Stability Assessment
This is a general protocol for assessing the stability of an analyte through freeze-thaw cycles.
-
Preparation: Spike a fresh pool of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
-
Aliquoting: Aliquot the spiked samples into at least four sets of vials. One set will serve as the baseline (T=0), and the others will undergo freeze-thaw cycles.
-
Baseline Analysis: Analyze the T=0 samples immediately to establish the initial concentration.
-
Freeze-Thaw Cycles: Freeze the remaining aliquots at -80°C for at least 12 hours. Thaw them completely at room temperature. This constitutes one freeze-thaw cycle.
-
Analysis: After each freeze-thaw cycle, analyze one set of aliquots. Repeat for the desired number of cycles (typically three).
-
Data Analysis: Compare the mean concentration of the analyte at each freeze-thaw cycle to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic and potential degradation pathway of this compound.
References
- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and this compound in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 59468-85-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Hydroxymidazolam Ionization in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxymidazolam analysis via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization behavior of this compound in mass spectrometry?
A1: this compound, a minor metabolite of midazolam, is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] It readily forms a protonated molecule [M+H]⁺ in positive ion electrospray ionization (ESI).[1][2] Due to its structure, it is prone to in-source fragmentation, which can affect quantification if not properly optimized. It is also known to be an acid-sensitive metabolite.[1]
Q2: What are the recommended precursor and product ions for MRM analysis of this compound?
A2: For quantitative analysis using multiple reaction monitoring (MRM), the most commonly reported precursor-to-fragment transition for this compound is m/z 342.1 → 325.1.[1] Another transition, m/z 342.1 → 297.0, can be used for confirmation.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Ion Source Settings | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. Start with values reported in literature and fine-tune for your specific instrument. | Increased signal intensity and stability. |
| Suboptimal Mobile Phase Composition | Ensure the mobile phase promotes efficient ionization. A common mobile phase is a gradient of acetonitrile and water with an acidic modifier like 0.1% acetic acid or formic acid. | Improved peak shape and signal-to-noise ratio. |
| Analyte Degradation | This compound is acid-sensitive. Minimize exposure to strong acids during sample preparation and analysis. If sensitivity is still an issue, consider a different chromatographic approach or sample handling procedure. | Preservation of the analyte and a more accurate quantification. |
| Incorrect MRM Transition | Verify that the correct precursor and product ions are being monitored. For this compound, the primary transition is typically m/z 342.1 → 325.1. | Detection of the analyte at the expected retention time. |
Issue 2: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Sample Cleanup | Improve the sample preparation method. While protein precipitation is simple, liquid-liquid extraction (LLE) with solvents like ethyl acetate has been shown to provide a better signal-to-noise ratio. | Reduced background noise and improved sensitivity. |
| Matrix Interference | Modify the chromatographic gradient to better separate this compound from co-eluting matrix components. A longer gradient or a different stationary phase may be necessary. | A cleaner baseline and more reliable integration of the analyte peak. |
| Contaminated LC-MS System | Flush the LC system and clean the mass spectrometer's ion source. Run solvent blanks to ensure the system is clean before analyzing samples. | Reduction of background ions and improved overall system performance. |
Issue 3: In-source Fragmentation Leading to Inaccurate Quantification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Declustering Potential or Cone Voltage | Reduce the declustering potential (or equivalent parameter on your instrument). This voltage difference between the ion source and the mass analyzer can cause fragmentation if set too high. | A higher abundance of the precursor ion (m/z 342.1) and a more accurate representation of the analyte concentration. |
| Elevated Ion Source Temperature | Lower the ion source temperature. Higher temperatures can provide enough energy to induce fragmentation of thermally labile compounds. | Minimized in-source fragmentation and improved precursor ion stability. |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol is a generalized procedure based on published methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add an internal standard (e.g., deuterated this compound or a related compound).
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex mix for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography
-
Column: A C18 column (e.g., Sunfire C18, Zorbax-SB Phenyl) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol.
-
Flow Rate: 0.25 - 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 342.1 → 325.1 (quantifier), m/z 342.1 → 297.0 (qualifier).
-
Internal Standard: Use the appropriate transition for the chosen internal standard.
-
-
Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the MRM transitions.
Quantitative Data Summary
Table 1: MRM Transitions for Midazolam and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Midazolam | 326.2 | 291.3 | |
| 1-Hydroxymidazolam | 342.1 | 203.0 | |
| This compound | 342.1 | 325.1 | **** |
| 2H4-Midazolam (IS) | 330.2 | 295.3 |
Table 2: Example LC Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 90 | 10 |
| 10.0 | 90 | 10 |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal of this compound.
References
Technical Support Center: 4-Hydroxymidazolam ESI-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the analysis of 4-Hydroxymidazolam using Electrospray Ionization Mass Spectrometry (ESI-MS), with a focus on mitigating ion suppression.
Troubleshooting Guides
Issue: Poor sensitivity or no signal for this compound.
Q1: I am observing a weak or no signal for this compound. What are the likely causes and how can I troubleshoot this?
A1: Low sensitivity for this compound in ESI-MS is often due to ion suppression, a phenomenon where co-eluting matrix components interfere with the ionization of the analyte.[1][2][3] Here’s a step-by-step guide to troubleshoot this issue:
-
Evaluate Your Sample Preparation: The complexity of the biological matrix is a primary source of ion suppression.[1][4] Inadequate sample cleanup can lead to co-elution of matrix components like phospholipids and proteins, which compete with this compound for ionization.
-
Recommendation: Enhance your sample preparation method. While protein precipitation is a quick method, it may not be sufficient to remove all interfering components. Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts. A study on midazolam and its metabolites found that while LLE provided a better signal-to-noise ratio than protein precipitation, SPE was more suitable for high-throughput analysis of small plasma volumes.
-
-
Optimize Chromatographic Separation: If interfering matrix components co-elute with this compound, ion suppression is likely to occur.
-
Recommendation: Adjust your chromatographic conditions to separate the analyte from the bulk of the matrix components. This can be achieved by modifying the mobile phase gradient, changing the stationary phase, or adjusting the flow rate. The goal is to shift the elution of this compound to a region of the chromatogram with less matrix interference.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression.
-
Recommendation: Incorporate a stable isotope-labeled analog of this compound into your workflow. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression. This allows for accurate normalization of the analyte signal, improving precision and accuracy. For the analysis of midazolam and its metabolites, stable isotope-labeled internal standards like midazolam-D4 have been successfully used.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.
-
Recommendation: While it may seem counterintuitive, diluting your sample extract can sometimes lead to a better signal-to-noise ratio by minimizing matrix effects. However, be mindful that this will also reduce the analyte concentration, so this approach is limited by the sensitivity of your instrument.
-
Issue: Inconsistent and irreproducible results for this compound quantification.
Q2: My quantitative results for this compound are highly variable between injections. How can I improve the reproducibility of my assay?
A2: Irreproducible results are often a consequence of variable ion suppression across different samples or even within the same sample run. Here’s how to address this:
-
Standardize Sample Preparation: Inconsistent execution of the sample preparation protocol is a major source of variability.
-
Recommendation: Ensure your sample preparation procedure is robust and consistently applied. Pay close attention to details such as solvent volumes, pH adjustments, extraction times, and evaporation steps. Automation of sample preparation can significantly improve reproducibility.
-
-
Implement Matrix-Matched Calibrators: The composition of your calibration standards should mimic that of your unknown samples as closely as possible.
-
Recommendation: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma). This ensures that the calibrators and the samples experience similar matrix effects, leading to more accurate quantification.
-
-
Check for Carryover: Residual analyte from a high-concentration sample can adsorb to the autosampler or column and elute in subsequent injections, leading to artificially high results in low-concentration samples or blanks.
-
Recommendation: Optimize the needle wash procedure in your autosampler, using a strong solvent to effectively clean the injection system between runs. It is also good practice to inject blank samples after high-concentration samples to monitor for and mitigate carryover.
-
Frequently Asked Questions (FAQs)
Q3: What is ion suppression and why is it a significant problem for this compound analysis in ESI-MS?
A3: Ion suppression is a matrix effect that occurs in the ESI source when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This interference leads to a decreased signal intensity for the analyte. It is a significant issue because it can lead to poor sensitivity, inaccurate quantification, and reduced assay precision. The mechanism of ion suppression can involve competition for charge at the droplet surface, changes in droplet surface tension and viscosity that hinder solvent evaporation, or co-precipitation of the analyte with non-volatile matrix components.
Q4: Which sample preparation technique is the most effective for reducing ion suppression for this compound?
A4: The choice of the "best" sample preparation technique depends on the specific requirements of your assay, such as the required limit of quantification and the sample throughput. Generally, the effectiveness of common techniques can be ranked as follows: Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT) in terms of providing the cleanest extracts and minimizing ion suppression.
-
Protein Precipitation (PPT) is the simplest and fastest method but often results in the least clean extracts, making it more susceptible to ion suppression.
-
Liquid-Liquid Extraction (LLE) generally provides cleaner extracts than PPT and can be very effective at removing non-polar interferences.
-
Solid-Phase Extraction (SPE) offers the highest degree of selectivity and can provide the cleanest extracts, leading to the greatest reduction in ion suppression.
Q5: Can optimizing the ESI source parameters help reduce ion suppression?
A5: While optimizing ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) is crucial for maximizing the signal of this compound, it is generally not an effective strategy for eliminating ion suppression. Ion suppression is primarily caused by the presence of interfering compounds in the sample matrix. Therefore, the most effective approaches focus on removing these interferences before the sample enters the mass spectrometer through improved sample preparation and chromatographic separation.
Q6: Are there alternative ionization techniques that are less prone to ion suppression for this compound analysis?
A6: Yes, some alternative ionization techniques may be less susceptible to ion suppression compared to ESI. Atmospheric Pressure Chemical Ionization (APCI) is a common alternative that can be less affected by matrix effects for certain compounds. The reason for this is the difference in the ionization mechanism; APCI relies on gas-phase ion-molecule reactions, which can be less influenced by the properties of the liquid droplets. Additionally, newer ambient ionization techniques are being developed that minimize sample preparation and may offer different selectivity in terms of matrix effects. However, for routine quantitative analysis of this compound in biological matrices, a well-optimized LC-ESI-MS method with appropriate sample preparation remains the standard approach.
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
| Sample Preparation Technique | Relative Effectiveness in Reducing Ion Suppression | Throughput | Selectivity | Key Considerations |
| Protein Precipitation (PPT) | Low to Moderate | High | Low | Prone to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate | Provides cleaner extracts than PPT. |
| Solid-Phase Extraction (SPE) | High | Moderate to High | High | Generally provides the cleanest extracts. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline based on methods used for midazolam and its metabolites.
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard solution (e.g., this compound-d4).
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from methods for midazolam and its metabolites.
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard.
-
pH Adjustment (if necessary): Adjust the sample pH to be basic (e.g., pH 9-10) to ensure this compound is in its neutral form.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and heptane [1:4, v/v] or hexane and dichloromethane [73:27, v/v]).
-
Mixing: Vortex the mixture for 1-2 minutes.
-
Centrifugation: Centrifuge at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression in this compound analysis.
Caption: Comparison of sample preparation techniques for reducing ion suppression.
References
selection of internal standard for 4-Hydroxymidazolam quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of an internal standard for the accurate quantification of 4-hydroxymidazolam, a minor metabolite of midazolam. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure reliable and reproducible results in your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard (IS) for this compound quantification?
A1: The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte. For this compound, This compound-d4 is a suitable choice as it co-elutes with the analyte and effectively compensates for matrix effects and variability in ionization.[1][2] Other commonly used internal standards include deuterated analogs of the parent drug or major metabolites, such as midazolam-d4 , midazolam-d5 , and 1'-hydroxymidazolam-d4 .[3][4][5]
Q2: Why is a stable isotope-labeled internal standard preferred?
A2: SIL internal standards exhibit nearly identical physicochemical properties to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any variations during the analytical process.
Q3: Can I use a structurally similar compound as an internal standard if a SIL-IS is unavailable?
A3: While not ideal, a structurally similar compound (analog) can be used. However, it is crucial to validate its performance thoroughly to ensure it adequately mimics the behavior of this compound. In some studies, compounds like flunitrazepam have been used as an internal standard for midazolam and its metabolites. When 13C6-4-hydroxymidazolam was unavailable, one study opted to use 13C6-1-hydroxymidazolam as the internal standard for both metabolites.
Q4: What are the critical parameters to consider when validating an internal standard?
A4: Key validation parameters include evaluating the potential for crosstalk between the analyte and IS channels, ensuring the IS does not interfere with the analyte peak, and demonstrating that the IS accurately tracks the analyte's recovery and response in the presence of matrix effects. The FDA and other regulatory agencies provide guidelines for bioanalytical method validation.
Experimental Workflow & Decision Making
The selection of an appropriate internal standard is a critical step in developing a robust bioanalytical method. The following diagram illustrates a typical workflow for method development and the logical process for choosing an internal standard.
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters and performance characteristics for the quantification of this compound and commonly used internal standards.
Table 1: Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 342.1 | 325.1 | |
| This compound | 342.0 | 233.9 | |
| Midazolam-d4 (IS) | 330.2 | 295.3 | |
| Midazolam-d5 (IS) | Not Specified | Not Specified | |
| 1'-Hydroxymidazolam-d4 (IS) | Not Specified | Not Specified | |
| This compound-d5 (IS) | 346.9 | 234.9 |
Table 2: Method Performance Characteristics
| Parameter | This compound | Midazolam | 1'-Hydroxymidazolam | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL | |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL | |
| Accuracy | >91% | >91% | >91% | |
| Precision (%CV) | <15% | <15% | <15% | |
| Recovery | 89.6% - 94.5% | 103% - 104% | 97.9% - 106% |
Troubleshooting Guide
Encountering issues during method development and sample analysis is common. This guide addresses specific problems you may face.
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Secondary interactions with the column, inappropriate mobile phase pH, or injection of a sample in a solvent much stronger than the mobile phase.
-
Recommended Actions:
-
Adjust the mobile phase pH. This compound is known to be acid-sensitive.
-
Evaluate the health of your analytical column.
-
Ensure the final sample solvent is compatible with the initial mobile phase conditions.
-
Issue 2: High Signal Variability and Poor Reproducibility
-
Possible Cause: Inconsistent sample preparation, variable matrix effects, or analyte instability.
-
Recommended Actions:
-
Ensure the internal standard is added consistently and early in the sample preparation process.
-
Evaluate the matrix effect by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.
-
Investigate the stability of this compound in the biological matrix and during the analytical process. It has been shown to have limited stability in some matrices at room temperature.
-
Issue 3: Low Analyte Response or Ion Suppression
-
Possible Cause: Co-eluting matrix components competing for ionization. This is a common issue in bioanalysis.
-
Recommended Actions:
-
Enhance sample cleanup. Transitioning from protein precipitation to solid-phase extraction (SPE) can remove more interfering compounds.
-
Modify the chromatographic method to achieve better separation of this compound from matrix components.
-
Optimize the mass spectrometer's source conditions (e.g., temperature, gas flows) to improve ionization efficiency.
-
Detailed Experimental Protocols
The following are generalized protocols based on published methods. It is essential to optimize these for your specific instrumentation and application.
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add the internal standard solution (e.g., midazolam-d5).
-
Add 900 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 or phenyl-hexyl column is often used.
-
Mobile Phase A: 10 mM ammonium acetate or 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution is typically employed to separate the analyte from matrix components.
-
Flow Rate: 0.25 - 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
-
References
- 1. This compound-D4 solution 100 μg/mL in acetonitrile, certified reference material, ampule of 1 mL, Cerilliant® [sigmaaldrich.com]
- 2. α-Hydroxymidazolam-d4 solution 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 3. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and this compound by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive liquid chromatography tandem mass spectrometry method for simultaneous quantification of midazolam, 1'-hydroxymidazolam and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and this compound in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxymidazolam
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. 4-Hydroxymidazolam, a minor but important metabolite of the short-acting benzodiazepine midazolam, serves as a key analyte in pharmacokinetic and drug-drug interaction studies. This guide provides a detailed comparison of validated analytical methods for the determination of this compound in biological matrices, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its comparison with alternative techniques.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on various factors including sensitivity, specificity, accuracy, precision, and sample throughput. Below is a summary of the performance characteristics of a validated LC-MS/MS method compared to a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound.
Table 1: Quantitative Performance Comparison
| Parameter | LC-MS/MS Method | GC-MS Method |
| Linearity Range | 0.1 - 250 ng/mL[1][2] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1][2] | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 0.1 ng/mL[3] |
| Intra-day Precision (%CV) | 2.09 - 14.8% | 8.8% at 0.5 ng/mL, 22.2% at 0.2 ng/mL |
| Inter-day Precision (%CV) | 2.47 - 16.7% | Not explicitly stated |
| Accuracy | 86.0 - 115% | Not explicitly stated |
| Recovery | >90% | Not explicitly stated |
Experimental Workflows
The general workflow for the bioanalysis of this compound involves several key steps from sample collection to data analysis. The following diagram illustrates a typical experimental workflow for an LC-MS/MS method validation.
References
- 1. Quantitation by gas chromatography of the 1- and 4-hydroxy metabolites of midazolam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and this compound by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of midazolam and its metabolites 1-hydroxymidazolam and this compound in human serum using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory 4-Hydroxymidazolam Assays
Midazolam is a widely used sedative, and its metabolism, primarily mediated by cytochrome P450 3A4 and 3A5 enzymes, results in the formation of hydroxylated metabolites, including the minor metabolite 4-hydroxymidazolam.[1] Accurate quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and pharmacogenomic studies. This guide provides a comparative overview of various bioanalytical methods for the determination of this compound in biological matrices, based on published data. While no formal inter-laboratory proficiency testing programs were identified, this comparison of validated methods from different laboratories offers valuable insights for researchers.
Quantitative Comparison of Analytical Methods
The following table summarizes the performance characteristics of several published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound. These methods have been validated according to regulatory guidelines from bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 0.5 - 1,000 ng/mL[1] | 5 - 1,500 µg/L[2] | 0.1 - 250 ng/mL | 0.025 - 25.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 µg/L | 0.1 ng/mL | 0.10 ng/mL |
| Intra-day Precision (%CV) | 2.09 - 14.8% | Not explicitly stated | Within 15% | < 10% |
| Inter-day Precision (%CV) | 2.47 - 16.7% | Not explicitly stated | Within 15% | < 10% |
| Intra-day Accuracy (%) | 86.0 - 115% | Not explicitly stated | 85 - 115% | Not explicitly stated |
| Inter-day Accuracy (%) | 91.4 - 106% | Not explicitly stated | 85 - 115% | Not explicitly stated |
| Recovery | Not explicitly stated | Not explicitly stated | > 90% | 94 - 109% |
| Sample Preparation | Solid Phase Extraction (SPE) | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction |
| Biological Matrix | Human Plasma | Human Serum, Plasma, Urine | Human Plasma, Liver Microsomes | Human Plasma |
Experimental Protocols
The methodologies employed for the quantification of this compound vary across laboratories, primarily in the sample preparation and chromatographic separation steps.
Sample Preparation:
-
Solid Phase Extraction (SPE): This technique involves passing the plasma sample through a solid-phase cartridge to retain the analyte of interest, which is then eluted with a suitable solvent. One study noted the acid sensitivity of this compound and optimized the SPE elution solvent to methanol containing 1% formic acid to ensure its stability.
-
Protein Precipitation: A simpler and faster approach where a precipitating agent, such as acetonitrile, is added to the plasma or serum sample to remove proteins. This method is often favored for its high-throughput capabilities.
-
Liquid-Liquid Extraction (LLE): This method involves the extraction of the analyte from the aqueous biological matrix into an immiscible organic solvent. One protocol utilized ethyl acetate-heptane (1:4) for extraction from plasma.
Chromatographic Separation and Detection:
All the compared methods utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the separation and detection of this compound.
-
Chromatography: Reversed-phase C18 columns are commonly used for the separation of midazolam and its metabolites. Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typically employed.
-
Detection: A triple-stage quadrupole mass spectrometer operating in the positive ionization mode is used for detection. The specific precursor-to-product ion transitions (m/z) monitored for this compound are m/z 342.1 → 325.1 and m/z 342.1 → 233.9.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound in a biological sample.
Caption: A generalized workflow for this compound quantification.
Signaling Pathway of Midazolam Metabolism
Midazolam is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, to its hydroxylated metabolites, 1-hydroxymidazolam and this compound. These metabolites can then undergo glucuronidation.
Caption: Simplified metabolic pathway of midazolam.
References
- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and this compound in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fast and simple method for the simultaneous analysis of midazolam, 1-hydroxymidazolam, this compound and 1-hydroxymidazolam glucuronide in human serum, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to 4-Hydroxymidazolam and 1-Hydroxymidazolam as CYP3A4 Probes
An Objective Analysis for Researchers and Drug Development Professionals
Midazolam is a widely recognized probe substrate for assessing the activity of Cytochrome P450 3A4 (CYP3A4), the most abundant human drug-metabolizing enzyme. Its metabolism yields two primary hydroxylated products: 1-hydroxymidazolam and 4-hydroxymidazolam. While the formation of 1-hydroxymidazolam is often the primary focus in drug-drug interaction (DDI) studies, a comparative analysis of both metabolites provides a more nuanced and comprehensive understanding of CYP3A4 kinetics and modulation. This guide presents a detailed comparison of this compound and 1-hydroxymidazolam as CYP3A4 probes, supported by experimental data and protocols.
Metabolic Pathway and Probe Rationale
CYP3A4, and to a lesser extent CYP3A5, metabolizes midazolam to 1-hydroxymidazolam and this compound.[1][2] At low midazolam concentrations, 1-hydroxymidazolam is the predominant metabolite.[3][4] However, as the substrate concentration increases, the proportion of this compound formation rises, a phenomenon attributed to homotropic cooperativity where multiple substrate molecules bind to the enzyme.[3]
The ratio of 1-hydroxymidazolam to this compound, often referred to as the site of metabolism (SOM) ratio, is a sensitive indicator of allosteric interactions within the CYP3A4 active site. Therefore, monitoring both metabolites can reveal not only competitive inhibition but also complex allosteric modulation by co-administered drugs, offering a more complete picture of potential DDIs.
Quantitative Comparison of Metabolite Formation
The formation kinetics of 1-hydroxymidazolam and this compound exhibit distinct characteristics. The following table summarizes key quantitative parameters from studies using rat brain microsomes. It is important to note that while these values are from rat studies, they illustrate the differential kinetics of the two hydroxylation pathways.
| Parameter | 1-Hydroxymidazolam | This compound | Reference |
| Vmax | Lower | 2.4-fold Higher | |
| Km | Lower | 1.9-fold Higher | |
| Intrinsic Clearance (Clint) | Similar | Similar |
In human systems, the ratio of 1-hydroxymidazolam to this compound formation is dependent on the midazolam concentration. At low concentrations, the ratio can be as high as 14.5, decreasing to approximately 1.8 at saturating substrate concentrations. This shift highlights the importance of evaluating a range of substrate concentrations in any experimental setup.
Experimental Protocols
The following provides a generalized methodology for an in vitro assay to assess CYP3A4 activity by measuring the formation of both 1-hydroxymidazolam and this compound. This protocol is based on methodologies described in the literature.
Objective: To determine the rate of formation of 1-hydroxymidazolam and this compound from midazolam by human liver microsomes or recombinant CYP3A4.
Materials:
-
Human liver microsomes or recombinant human CYP3A4
-
Midazolam
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., deuterated midazolam metabolite analogs)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, combine human liver microsomes (or recombinant CYP3A4), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.
-
Initiation: Initiate the metabolic reaction by adding midazolam (at various concentrations) to the mixture.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentrations of 1-hydroxymidazolam and this compound in the supernatant using a validated LC-MS/MS method.
Advantages of a Dual Metabolite Approach
-
Detection of Allosteric Modulation: Monitoring the 1-hydroxy/4-hydroxy midazolam ratio is a sensitive method to detect allosteric activators or inhibitors of CYP3A4, which may be missed when only measuring the formation of 1-hydroxymidazolam.
-
Comprehensive Inhibition Profile: A dual-metabolite analysis provides a more complete profile of a test compound's inhibitory potential, distinguishing between competitive and allosteric mechanisms.
-
Mechanistic Insights: The homotropic cooperativity of midazolam metabolism means that the relative formation of the two metabolites can provide insights into the binding dynamics within the CYP3A4 active site.
Conclusion
While 1-hydroxymidazolam serves as a robust and primary probe for CYP3A4 activity, the concurrent analysis of this compound offers a more sophisticated and mechanistically informative approach. For a thorough assessment of drug-drug interaction potential involving CYP3A4, particularly for detecting allosteric modulators, the dual-metabolite strategy is highly recommended. This comprehensive analysis provides researchers and drug development professionals with a clearer and more predictive understanding of a new chemical entity's impact on CYP3A4.
References
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of 4-Hydroxymidazolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 4-Hydroxymidazolam, a minor but important metabolite of the sedative midazolam. The selection of an appropriate analytical method is critical for accurate pharmacokinetic and metabolic studies. This document presents a summary of performance data from validated methods, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable technique for your research needs.
Performance Comparison: HPLC vs. LC-MS/MS
The choice between HPLC with ultraviolet (UV) detection and LC-MS/MS is often a trade-off between sensitivity, selectivity, and cost. LC-MS/MS is generally considered the gold standard for bioanalytical assays due to its superior sensitivity and specificity, while HPLC-UV offers a more accessible and cost-effective alternative.
| Performance Metric | HPLC (with UV Detection) | LC-MS/MS |
| Linearity Range | 5 - 1,000 ng/mL[1] | 0.1 - 250 ng/mL[2][3], 0.5 - 1,000 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | ~4 ng/mL (for α-hydroxymidazolam) | 0.1 ng/mL, 0.5 ng/mL |
| Intra-day Precision (%CV) | < 7% (for concentrations >10 ng/mL) | 2.09 - 14.8% |
| Inter-day Precision (%CV) | < 7% (for concentrations >10 ng/mL) | 2.47 - 16.7% |
| Accuracy | Within acceptable limits (not specified) | 86.0 - 115% |
| Recovery | > 92% | > 90% |
Experimental Protocols
Below are representative experimental protocols for both HPLC and LC-MS/MS methods for the analysis of this compound.
HPLC Method with UV Detection
This protocol is based on a method developed for the simultaneous determination of midazolam and its hydroxylated metabolites.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma or perfusate sample, add an internal standard (e.g., Diazepam).
-
Alkalinize the sample.
-
Extract the analytes into an organic solvent such as diethyl ether.
-
Evaporate the organic phase to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: C18 analytical column.
-
Mobile Phase: A mixture of acetonitrile and sodium acetate buffer (isocratic elution).
-
Detection: UV detection.
LC-MS/MS Method
This protocol is a composite based on several validated, highly sensitive methods.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard (e.g., deuterated midazolam).
-
Add 900 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Inject the supernatant directly into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: Zorbax-SB Phenyl, Rapid Resolution HT (2.1 mm x 100 mm, 3.5 µm) or a similar C18 column.
-
Mobile Phase: A gradient elution using 10 mM ammonium acetate in 10% methanol (A) and acetonitrile (B).
-
Flow Rate: 0.25 mL/min.
3. Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 342.1 → 325.1.
Visualizing the Workflow and Comparison
To better understand the processes and key differences, the following diagrams illustrate the experimental workflow and a logical comparison of the two methods.
Conclusion
The cross-validation of analytical methods is paramount in drug development to ensure data integrity and consistency. For the analysis of this compound, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the preferred method for studies requiring low detection limits, such as in human pharmacokinetic studies. HPLC-UV, while less sensitive, provides a robust and cost-effective alternative for applications where higher concentrations of the analyte are expected, for instance, in certain in vitro metabolism studies. The choice of method should be guided by the specific requirements of the study, including the biological matrix, expected analyte concentration, and available resources.
References
- 1. Determination of midazolam and its alpha-hydroxy metabolite in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and this compound by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and this compound in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of CYP3A4 Inhibition Assays Utilizing 4-Hydroxymidazolam Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of methodologies for validating cytochrome P450 3A4 (CYP3A4) inhibition assays, with a specific focus on the formation of 4-hydroxymidazolam. Experimental data is presented to support the comparison with alternative approaches, offering a valuable resource for researchers in drug metabolism and pharmacokinetics.
Introduction to CYP3A4 Inhibition Assays
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidation of a vast number of therapeutic agents.[1] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in altered drug efficacy and potential toxicity. Consequently, assessing the inhibitory potential of new chemical entities on CYP3A4 activity is a mandatory step in drug development, as recommended by regulatory bodies like the FDA and outlined in guidelines such as the ICH Guideline M12 on drug interaction studies.[2][3]
Midazolam is a widely accepted probe substrate for CYP3A4 activity both in vitro and in vivo.[4][5] Its metabolism primarily yields two hydroxylated products: 1'-hydroxymidazolam and this compound. While 1'-hydroxymidazolam is the major metabolite, the formation of this compound also serves as a sensitive and specific marker of CYP3A4 activity. This guide focuses on the validation of assays measuring the formation of this compound as an endpoint for CYP3A4 inhibition.
Experimental Protocol: CYP3A4 Inhibition Assay with this compound Detection
This section details a typical experimental protocol for determining the inhibitory potential of a compound on CYP3A4-mediated this compound formation. The method is based on incubation with human liver microsomes (HLMs) followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human Liver Microsomes (HLMs)
-
Midazolam (substrate)
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., Ketoconazole)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for protein precipitation)
-
Internal standard (e.g., deuterated this compound or a structurally similar compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of midazolam, test compound, and positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Incubation:
-
In a 96-well plate, combine HLMs, phosphate buffer, and the test compound or positive control at various concentrations.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and midazolam.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Add the internal standard to all wells.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Chromatographically separate this compound from other components using a suitable C18 column and a gradient elution with mobile phases such as ammonium acetate in methanol and acetonitrile.
-
Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the rate of this compound formation in the presence of different concentrations of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.
-
Data Presentation: Validation Parameters
The validation of a CYP3A4 inhibition assay should adhere to the principles outlined in the ICH Q2(R2) guideline. Key validation parameters include specificity, linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following tables summarize typical performance data for the quantification of this compound and comparative IC50 values for known CYP3A4 inhibitors.
Table 1: LC-MS/MS Method Validation for this compound Quantification
| Parameter | Typical Performance | Reference |
| Linearity (ng/mL) | 0.1 - 250 | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
| Accuracy (% bias) | Within ±15% | |
| Precision (% CV) | < 15% | |
| Recovery | > 90% |
Table 2: Comparison of IC50 Values for Known CYP3A4 Inhibitors
| Inhibitor | Substrate | IC50 (nM) | Enzyme Source | Reference |
| Ketoconazole | Midazolam (1'-OH) | 10 - 50 | Human Liver Microsomes | |
| Ketoconazole | Midazolam (4-OH) | Data not readily available in cited literature | Human Liver Microsomes | |
| Erythromycin | Midazolam (1'-OH) | ~10,000 - 30,000 | Recombinant CYP3A4 | |
| Clarithromycin | Midazolam (1'-OH) | ~1,000 - 3,000 | Recombinant CYP3A4 | |
| Fluconazole | Midazolam (4-OH) | Inhibitory but IC50 not specified | Recombinant CYP3A4 |
Note: Direct comparative IC50 values for this compound formation are less commonly reported than for 1'-hydroxymidazolam. However, the assay can be validated using known inhibitors and comparing the rank order of potency.
Comparison with Alternative Methods
The primary alternative to measuring this compound formation is the quantification of 1'-hydroxymidazolam. While 1'-hydroxylation is the major metabolic pathway, there are instances where monitoring 4-hydroxylation can provide valuable insights.
Midazolam (1'-hydroxylation) vs. Midazolam (4-hydroxylation):
-
Sensitivity: Assays based on 1'-hydroxymidazolam are generally more sensitive due to its higher formation rate.
-
Allosteric Effects: The ratio of 1'- to this compound formation can be a sensitive indicator of allosteric interactions within the CYP3A4 active site. Some compounds can differentially affect the formation of the two metabolites, providing deeper mechanistic understanding.
-
Relevance: Both metabolites are considered valid markers for CYP3A4 activity.
Midazolam vs. Testosterone as a Probe Substrate:
Testosterone is another commonly used probe substrate for CYP3A4, with its 6β-hydroxylation being the primary metabolic route.
-
Correlation: Studies have shown a high degree of correlation between CYP3A4/5 activity probed with midazolam and testosterone at the enzyme level, though this correlation can be weaker at the microsomal level.
-
Binding Sites: Midazolam and testosterone are known to have different binding sites within the large CYP3A4 active site. Therefore, using both substrates can provide a more comprehensive assessment of potential inhibition, as some inhibitors may exhibit substrate-dependent inhibition.
-
Regulatory Acceptance: Both midazolam and testosterone are well-accepted probe substrates by regulatory agencies.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: CYP3A4-mediated metabolism of midazolam.
Caption: Experimental workflow for CYP3A4 inhibition assay.
Conclusion
The validation of CYP3A4 inhibition assays is a cornerstone of preclinical drug development. While the formation of 1'-hydroxymidazolam is the most common endpoint, monitoring this compound formation provides a valid and, in some cases, mechanistically informative alternative. A robustly validated LC-MS/MS method is essential for accurately quantifying this metabolite. By comparing results with alternative probe substrates like testosterone, researchers can gain a more complete understanding of a new chemical entity's potential for CYP3A4-mediated drug-drug interactions. This guide provides the necessary framework, from experimental design to data interpretation, to successfully validate and implement a CYP3A4 inhibition assay using this compound formation.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 4. Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4 [mdpi.com]
- 5. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydroxymidazolam Metabolism: Human vs. Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of 4-hydroxymidazolam, a primary metabolite of the widely used sedative midazolam, in humans versus common preclinical animal models. Understanding species-specific metabolic differences is paramount for the accurate extrapolation of animal pharmacokinetic and toxicological data to humans, a critical step in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.
Executive Summary
The metabolism of this compound, primarily through glucuronidation, exhibits significant species-specific variations. In humans, this pathway is predominantly mediated by the UDP-glucuronosyltransferase (UGT) 1A4 isoform. While comprehensive quantitative data in animal models remains sparse, available information on the parent compound, midazolam, suggests considerable differences in both the formation of this compound and its subsequent conjugation across species. These differences underscore the importance of selecting appropriate animal models and exercising caution when extrapolating metabolic data to human clinical outcomes.
Data Presentation: Quantitative Comparison of Midazolam and this compound Metabolism
The following tables summarize the available quantitative data on the formation of this compound from midazolam and the enzymes involved in its subsequent metabolism. A significant data gap exists for the specific kinetics of this compound glucuronidation in preclinical animal models.
Table 1: In Vitro Kinetics of Midazolam Hydroxylation to this compound in Human and Rat Liver Microsomes
| Species | Enzyme(s) | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human | CYP3A4/5 | ~57 | - | [1] |
| Rat (untreated) | CYP3A subfamily | 24.5 | 5.9 | [2] |
| Rat (dexamethasone-treated) | CYP3A subfamily | 43.1 | 28.9 | [2] |
Note: Data for Vmax in human liver microsomes for 4-hydroxylation was not explicitly stated in the cited source.
Table 2: Enzymes Involved in the Glucuronidation of this compound
| Species | Primary Enzyme(s) | Notes | Reference |
| Human | UGT1A4 | UGT1A4 is the major isoform responsible for the glucuronidation of this compound in human liver microsomes. | [3] |
| Animal Models | Not well characterized | Data on specific UGT isoforms and their activity towards this compound in common preclinical species are limited. General species differences in UGT activity are known to exist. | [4] |
Metabolic Pathways and Experimental Workflows
Comparative Metabolism of Midazolam to this compound Glucuronide
The metabolic cascade from midazolam to the excretion of this compound glucuronide involves two main phases. Phase I is an oxidation step, and Phase II is a conjugation reaction.
References
- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and this compound in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marked species differences in the bioavailability of midazolam in cynomolgus monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast and simple method for the simultaneous analysis of midazolam, 1-hydroxymidazolam, this compound and 1-hydroxymidazolam glucuronide in human serum, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Establishing a Robust Standard Curve for 4-Hydroxymidazolam: A Comparative Guide
For researchers and scientists in drug development, the accurate quantification of metabolites is paramount. This guide provides a comparative analysis of linearity and range for 4-Hydroxymidazolam standard curves, drawing upon published experimental data. It further outlines a comprehensive experimental protocol for establishing a reliable standard curve and visualizes the workflow for assessing its key parameters.
Comparative Analysis of Linearity and Range
The performance of a bioanalytical method is fundamentally defined by its linearity and the range over which it can accurately quantify an analyte. For this compound, a minor but important metabolite of midazolam, various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated. Below is a summary of their reported linearity and range.
| Reference | Linear Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (r or r²) | Analytical Method |
| Wessels et al. (2021)[1] | 5 - 1500 µg/L | 5 µg/L | Not explicitly stated, but linearity was proven. | UHPLC-MS/MS |
| Dostalek et al. (2010)[2] | 0.100 - 250 ng/mL | 0.1 ng/mL | Not explicitly stated, but calibration curves were linear. | LC-MS/MS |
| Ha et al. (2021)[3] | 1 - 100 nM | 1 nM (equivalent to 341 pg/mL) | r² ≥ 0.99 | UPLC-MS/MS |
| Unadkat et al. (2015)[4] | 0.5 - 1000 ng/mL | 0.5 ng/mL | r > 0.98 | LC-MS/MS |
| Hyland et al. (2009) | 0.025 - 25.0 ng/mL | 0.10 ng/mL | Not explicitly stated, but calibration curves were linear. | LC-MS/MS |
Note: The units may vary between studies (e.g., µg/L, ng/mL, nM). It is crucial to consider these differences when comparing the methods.
Experimental Protocol: Establishing a this compound Standard Curve
This protocol outlines a typical procedure for generating a standard curve for the quantification of this compound in a biological matrix (e.g., human plasma) using LC-MS/MS. This methodology is synthesized from common practices in published, validated methods.
1. Materials and Reagents:
-
This compound certified reference standard
-
Internal standard (IS), e.g., deuterated this compound or a structural analog
-
Blank biological matrix (e.g., human plasma, free of the analyte)
-
HPLC or UPLC grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges/reagents
-
Calibrated pipettes and other standard laboratory equipment
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to achieve a high concentration (e.g., 1 mg/mL).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the IS in a similar manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with an appropriate solvent. These solutions will be used to spike the blank matrix.
-
IS Working Solution: Prepare a working solution of the IS at a constant concentration.
3. Preparation of Calibration Standards:
-
Spike a known volume of the blank biological matrix with the working standard solutions to create a series of at least six to eight non-zero calibration standards. The concentration range should encompass the expected concentrations of the study samples and should be anchored by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
A blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only) should also be prepared.
-
Add the IS working solution to all samples (except the blank) to achieve a consistent final concentration.
4. Sample Extraction:
-
Perform sample extraction using a validated method such as protein precipitation, LLE, or SPE to remove matrix interferences and concentrate the analyte. The choice of extraction method will depend on the specific requirements of the assay and the nature of the biological matrix.
5. LC-MS/MS Analysis:
-
Inject the extracted samples into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 or similar reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both this compound and the IS.
6. Data Analysis and Curve Generation:
-
Integrate the peak areas of the analyte and the IS for each calibration standard.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Plot the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) may be necessary to ensure accuracy at the lower end of the curve.
-
The acceptance criteria for the linearity of the calibration curve are typically a correlation coefficient (r or r²) of 0.99 or greater. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Workflow for Assessing Standard Curve Linearity and Range
The following diagram illustrates the logical workflow for the development and validation of a this compound standard curve.
Caption: Workflow for Standard Curve Assessment.
This comprehensive guide provides a foundation for researchers to develop and assess a robust and reliable standard curve for the quantification of this compound, ensuring data integrity in drug development and clinical studies. The presented data and protocols are in line with regulatory expectations for bioanalytical method validation as outlined by the FDA and ICH.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and this compound by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and this compound in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Accuracy and Precision in 4-Hydroxymidazolam Bioanalysis
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies, the accurate and precise quantification of drug metabolites is paramount. This guide provides a comparative overview of published bioanalytical methods for 4-Hydroxymidazolam, a minor but important metabolite of Midazolam. The focus is on the critical validation parameters of accuracy and precision, presenting experimental data and detailed protocols from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Performance Comparison of Bioanalytical Methods
The following tables summarize the accuracy and precision data from three distinct, published methods for the quantification of this compound in biological matrices. These methods, while all employing LC-MS/MS technology, differ in their specific instrumentation, sample preparation techniques, and chromatographic conditions, offering a comparative landscape for selecting an appropriate bioanalytical strategy.
Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This method utilizes a robust solid-phase extraction for sample cleanup, providing clean extracts and demonstrating reliable performance in pediatric plasma samples.
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 14.8 | 86.0 - 115 | 16.7 | 91.4 - 106 |
| Low | 2 | 2.09 - 14.8 | 86.0 - 115 | 2.47 - 16.7 | 91.4 - 106 |
| Medium | 20 | 2.09 - 14.8 | 86.0 - 115 | 2.47 - 16.7 | 91.4 - 106 |
| Medium | 200 | 2.09 - 14.8 | 86.0 - 115 | 2.47 - 16.7 | 91.4 - 106 |
| High | 800 | 2.09 - 14.8 | 86.0 - 115 | 2.47 - 16.7 | 91.4 - 106 |
Data synthesized from a study by Rawal et al. (2017).[1]
Method 2: UPLC-MS/MS with Protein Precipitation
This ultra-high-performance liquid chromatography (UPLC) method employs a simple protein precipitation step, offering a high-throughput option for sample analysis. The data presented below was generated using rat brain microsomes.
| Quality Control (QC) Level | Nominal Conc. (nM) | Intra-run Precision (%RSD) | Intra-run Accuracy (%RE) | Inter-run Precision (%RSD) | Inter-run Accuracy (%RE) |
| LLOQ | 1.00 | 5.23 - 13.8 | -5.12 - (-5.96) | 14.0 | -4.72 |
| Low | 3.00 | 2.37 - 9.17 | -4.13 - 1.03 | 7.50 | -1.02 |
| Medium | 30.0 | 3.49 - 7.62 | -1.57 - 3.00 | 5.48 | 1.07 |
| High | 80.0 | 2.50 - 6.64 | -1.81 - 1.13 | 4.93 | -0.15 |
Data synthesized from a study by Al-Ghananeem et al. (2021).[2]
Method 3: LC-MS/MS with Protein Precipitation
This method also utilizes protein precipitation and demonstrates robust performance for the simultaneous quantification of Midazolam and its hydroxylated metabolites in human plasma.
| Quality Control (QC) Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | <20 | 80 - 120 | <20 | 80 - 120 |
| Low | <15 | 85 - 115 | <15 | 85 - 115 |
| Medium | <15 | 85 - 115 | <15 | 85 - 115 |
| High | <15 | 85 - 115 | <15 | 85 - 115 |
Acceptance criteria as per FDA guidelines and met by the study from Patel et al. (2010). Specific data points for this compound were not individually tabled in the publication but were stated to be within these ranges.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the experimental protocols for the key methods cited.
Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
To 70 µL of plasma sample, add internal standard (²H₄-Midazolam).
-
Perform solid-phase extraction using a 96-well µ-elution SPE plate.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the SPE plate to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
-
Chromatography:
-
Column: Kinetex C18 (2.6 µm, 100 A, 2 x 50 mm).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: 0.1% acetic acid in acetonitrile.
-
Gradient Elution: A linear gradient was used with a total run time of 5 minutes.
-
Flow Rate: 0.30 mL/min.
-
-
Mass Spectrometry:
-
Instrument: AB Sciex 4000 triple quadrupole mass spectrometer with Turbo Ionspray.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MRM Transition: m/z 342.1 → 325.1 for this compound.
-
Method 2: UPLC-MS/MS with Protein Precipitation
-
Sample Preparation:
-
To a 25 µL sample (e.g., microsomal incubation), add 75 µL of acetonitrile containing the internal standard (4-OH-MDZ-d5).
-
Vortex mix the samples.
-
Centrifuge at 13,400 rpm for 5 minutes at 4°C.
-
Inject a 5 µL aliquot of the supernatant into the UPLC-MS/MS system.
-
-
Chromatography:
-
Instrument: UPLC system.
-
Column: Details not specified in the provided snippets.
-
-
Mass Spectrometry:
-
Instrument: Bruker MSWS-8 software controlled mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MRM Transition: m/z 342 to 233.9 for this compound.
-
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams illustrate the workflows for accuracy and precision testing.
Caption: Workflow for Accuracy and Precision Testing.
Caption: Key Parameters in Accuracy and Precision Validation.
References
- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and this compound in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and this compound by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Glucuronidation Rates of 1- and 4-Hydroxymidazolam
A comprehensive guide for researchers and drug development professionals on the differential glucuronidation of the two primary oxidative metabolites of midazolam, 1-hydroxymidazolam and 4-hydroxymidazolam. This document provides a comparative overview of their metabolic pathways, the UDP-glucuronosyltransferase (UGT) enzymes involved, and available kinetic data from in vitro studies.
This guide synthesizes experimental data to offer a clear comparison of the glucuronidation processes for 1-hydroxymidazolam and this compound. Midazolam, a widely used short-acting benzodiazepine, is extensively metabolized by CYP3A enzymes to its major active metabolite, 1-hydroxymidazolam, and a minor metabolite, this compound.[1] Both of these hydroxylated metabolites are subsequently cleared from the body primarily through glucuronidation, a critical phase II metabolic pathway.[2] Understanding the kinetics of this process is vital for predicting drug clearance, potential drug-drug interactions, and inter-individual variability in drug response.
Quantitative Comparison of Glucuronidation Rates
The glucuronidation of 1-hydroxymidazolam proceeds via two distinct pathways: O-glucuronidation and N-glucuronidation.[3] In contrast, this compound primarily undergoes glucuronidation catalyzed by a single UGT isoform.[2] The following table summarizes the available kinetic parameters for the glucuronidation of 1-hydroxymidazolam in human liver microsomes (HLMs).
| Metabolite | Glucuronidation Pathway | Major UGT Enzymes | Apparent S₅₀ (µM) | Apparent Vₘₐₓ (pmol/mg/min) |
| 1-Hydroxymidazolam | O-glucuronidation | UGT2B4, UGT2B7 | 43 | 363 |
| N-glucuronidation | UGT1A4 | 18 | 21 | |
| This compound | N-glucuronidation | UGT1A4 | Not available | Not available |
-
Note: While UGT1A4 has been identified as the primary enzyme responsible for the glucuronidation of this compound, specific kinetic parameters (S₅₀, Vₘₐₓ) in human liver microsomes were not explicitly available in the reviewed literature for a direct quantitative comparison.[2]
From the available data for 1-hydroxymidazolam, it is evident that the O-glucuronidation pathway exhibits a significantly higher maximal velocity (Vₘₐₓ) compared to the N-glucuronidation pathway, suggesting a greater capacity for this route of elimination. Although the affinity (as indicated by the lower S₅₀ value) for N-glucuronidation is higher, the overall intrinsic clearance for O-glucuronidation is reported to be approximately ninefold higher than that of N-glucuronidation in human liver microsomes.
Midazolam Metabolic Pathway
The metabolic journey of midazolam involves initial hydroxylation by CYP3A enzymes, followed by conjugation with glucuronic acid by various UGT enzymes. This process transforms the lipophilic parent drug into more water-soluble compounds that can be readily excreted.
Experimental Protocols
The kinetic data presented in this guide are derived from in vitro experiments utilizing human liver microsomes and recombinant UGT enzymes. The following provides a generalized methodology based on published studies.
1. Materials:
-
Substrates: 1-hydroxymidazolam, this compound
-
Enzyme Sources: Pooled human liver microsomes (HLMs), recombinant human UGT enzymes (UGT1A4, UGT2B4, UGT2B7) expressed in baculovirus-infected insect cells.
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Reagents: Potassium phosphate buffer, magnesium chloride (MgCl₂), alamethicin (a pore-forming peptide to disrupt microsomal latency), acetonitrile, formic acid.
2. Incubation Conditions:
-
A typical incubation mixture contains the substrate (at varying concentrations for kinetic analysis), human liver microsomes or recombinant UGTs, and MgCl₂ in a potassium phosphate buffer (pH 7.4).
-
The microsomes are pre-incubated with alamethicin to ensure access of the cofactor to the enzyme active site.
-
The reaction is initiated by the addition of UDPGA.
-
Incubations are carried out in a shaking water bath at 37°C for a predetermined time, ensuring linear reaction kinetics.
3. Reaction Termination and Sample Processing:
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile, often containing formic acid.
-
The mixture is then centrifuged to precipitate the proteins.
-
The supernatant, containing the metabolites, is collected for analysis.
4. Analytical Method:
-
The formation of the glucuronide metabolites is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
This technique allows for the sensitive and specific detection of the parent compound and its metabolites.
5. Data Analysis:
-
The rates of glucuronide formation are plotted against the substrate concentration.
-
Kinetic parameters such as Vₘₐₓ (maximum reaction velocity) and Kₘ or S₅₀ (substrate concentration at half Vₘₐₓ) are determined by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten or Hill equation) using non-linear regression analysis.
Experimental Workflow for In Vitro Glucuronidation Assay
The following diagram illustrates a typical workflow for determining the kinetic parameters of glucuronidation in vitro.
References
- 1. Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 1'- and this compound by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 1'-hydroxymidazolam glucuronidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Hydroxymidazolam: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Hydroxymidazolam, a metabolite of Midazolam, ensuring compliance with regulatory standards and minimizing environmental impact.
I. Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including metabolites like this compound, is governed by stringent regulations to protect public health and the environment.[1][2] In the United States, several key agencies oversee these procedures:
-
Environmental Protection Agency (EPA): The EPA establishes guidelines for the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] This act mandates the safe handling of pharmaceutical waste from its generation to its final disposal.
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion.
-
State Regulations: Individual states may have their own, often stricter, regulations regarding pharmaceutical waste disposal.
Improper disposal methods, such as flushing or discarding in household trash, can lead to the contamination of water supplies and soil, posing a risk to wildlife and human health.
II. Safety and Handling Precautions
Recommended PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
III. Recommended Disposal Procedures
Given the lack of a specific, mandated disposal protocol for this compound, a risk-based approach incorporating general best practices for pharmaceutical waste is recommended. The primary and most secure method for disposal is through a licensed hazardous waste management company that specializes in pharmaceutical waste.
Step-by-Step Disposal Workflow:
-
Segregation and Labeling:
-
Isolate the this compound waste from other laboratory waste streams.
-
Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols (e.g., "Toxic").
-
-
Containerization:
-
Use a dedicated, leak-proof, and properly sealed container for the accumulation of this compound waste.
-
Ensure the container is compatible with the physical state of the waste (solid or in solution).
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to manage potential spills.
-
-
Arranging for Pickup and Disposal:
-
Contact a certified hazardous waste disposal contractor to arrange for the pickup and transport of the waste.
-
Ensure the contractor provides a manifest that documents the chain of custody from your facility to the final disposal site.
-
-
Record Keeping:
-
Maintain detailed records of the amount of this compound waste generated, the date of generation, and the date of pickup by the disposal contractor. These records are crucial for regulatory compliance.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. On-Site Chemical Degradation (for consideration in specific circumstances)
While not a standard procedure, an on-site chemical degradation method has been demonstrated for other benzodiazepines, such as 4'-Hydroxynordiazepam, using Ultraviolet (UV) light and hydrogen peroxide (H₂O₂). This advanced oxidation process aims to break down the active pharmaceutical ingredient.
Experimental Protocol for UV/H₂O₂ Degradation:
-
Disclaimer: This protocol is provided for informational purposes and should only be attempted by qualified personnel in a controlled laboratory setting with appropriate safety measures in place. The efficacy for this compound has not been specifically established.
-
Preparation of the Solution:
-
If the waste is in solid form, dissolve it in a minimal amount of a suitable solvent (e.g., methanol).
-
Transfer the solution to a quartz reaction vessel and dilute with deionized water to a concentration of 10-100 mg/L.
-
-
Initiation of Degradation:
-
Add a stir bar and place the vessel on a stir plate for continuous mixing.
-
Carefully add 30% hydrogen peroxide to the solution to a final concentration of 10-50 mM.
-
Initiate UV irradiation using a photoreactor.
-
-
Monitoring and Quenching:
-
Monitor the degradation of the compound using an appropriate analytical method (e.g., HPLC).
-
Once degradation is complete, quench any remaining hydrogen peroxide by slowly adding a neutralizing agent like sodium metabisulfite or sodium bisulfite until effervescence stops.
-
-
Final Disposal of Treated Solution:
-
Adjust the pH of the final solution to neutral (6-8).
-
Even after treatment, the solution should be disposed of as hazardous waste in a properly labeled, RCRA-compliant container, as it may contain byproducts. Do not dispose of it down the drain.
-
V. Quantitative Data Summary
The following table summarizes key quantitative data related to the safety and potential on-site treatment of this compound.
| Parameter | Value | Reference |
| GHS Hazard Statement | H301: Toxic if swallowed | |
| Storage Temperature | 2-8°C | |
| On-Site Degradation (UV/H₂O₂) Parameters | ||
| Initial Concentration | 10-100 mg/L | |
| Hydrogen Peroxide Concentration | 10-50 mM |
VI. Conclusion
The responsible disposal of this compound is paramount for laboratory safety and environmental protection. Adherence to established protocols for pharmaceutical waste, in partnership with certified hazardous waste management services, remains the most reliable and compliant method. While advanced on-site degradation techniques offer potential alternatives, they require careful validation and should not replace standard disposal procedures without rigorous testing and approval. By following these guidelines, researchers can ensure that their work continues to advance science without compromising safety or environmental integrity.
References
Personal protective equipment for handling 4-Hydroxymidazolam
Essential Safety and Handling Guide for 4-Hydroxymidazolam
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is essential for ensuring laboratory safety and minimizing exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is the minor hydroxylated metabolite of Midazolam and is classified as acutely toxic if swallowed.[1] All handling of this compound should be conducted with a cautious approach, utilizing appropriate personal protective equipment.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is best practice when handling hazardous compounds.[2] Change gloves immediately if they are torn, punctured, or contaminated.[2] |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[3] A face shield may be required for operations with a significant risk of splashing. |
| Skin & Body Protection | Laboratory coat | A lab coat with long sleeves, fully buttoned, is required. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-approved respirator | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid dust formation. If engineering controls are insufficient, a NIOSH-approved respirator (such as a type N95 for particulates) or equivalent should be used. Respirator use requires a formal respiratory protection program, including fit testing and training. |
Operational Plan: Step-by-Step Handling Protocol
A strict operational protocol is vital when working with this compound to minimize exposure and ensure a safe laboratory environment.
Preparation and Engineering Controls
-
Ventilation: All work with this compound powder must be performed in a properly functioning chemical fume hood or other suitable local exhaust ventilation system.
-
Restricted Access: The preparation area should be restricted to authorized personnel only.
-
Hygiene: Do not eat, drink, or apply cosmetics in the handling area. A safety shower and eye wash station should be readily accessible.
Handling the Compound
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust and aerosols.
-
Avoid Contact: Prevent direct contact with skin and eyes.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Contaminated clothing should be removed and washed before reuse.
Storage
-
Conditions: Store this compound in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.
-
Container: Keep the container tightly sealed to prevent contamination and exposure.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential diversion. As a metabolite of Midazolam, which can be a controlled substance, disposal regulations for controlled substances may apply depending on local and national regulations.
Waste Segregation
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered hazardous waste.
-
Unused Compound: Expired or unwanted this compound must be disposed of as chemical waste.
Step-by-Step Disposal Procedure
-
Small Spills: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Carefully collect the absorbed material and any remaining solid into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Bulk Disposal: For disposal of unused or expired product, do not discard it in the regular trash or sewer system.
-
Denaturing (if required): If local regulations for controlled substances apply, use of a denaturing kit may be necessary. These kits typically contain activated carbon to adsorb and deactivate the chemical, rendering it non-retrievable.
-
Final Disposal: The sealed hazardous waste container should be disposed of through an approved hazardous waste disposal service or a reverse distributor, in accordance with all federal, state, and local regulations.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
